molecular formula C9H11NO B184242 3-Amino-1-phenylpropan-1-one CAS No. 2677-69-2

3-Amino-1-phenylpropan-1-one

Cat. No.: B184242
CAS No.: 2677-69-2
M. Wt: 149.19 g/mol
InChI Key: HGZXQCCQZLSOPP-UHFFFAOYSA-N
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Description

3-Amino-1-phenylpropan-1-one is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-1-phenylpropan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-1-phenylpropan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5H,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZXQCCQZLSOPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50903138
Record name NoName_3735
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50903138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2677-69-2
Record name 1-Propanone, 3-amino-1-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002677692
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Navigating the Equilibrium: A Guide to the Thermodynamic Stability of β-Aminoketones and Mannich Bases

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

β-aminoketones, the archetypal products of the Mannich reaction, are foundational scaffolds in medicinal chemistry and drug development.[1][2][3][4] Their utility extends from serving as synthetic intermediates for complex nitrogen-containing compounds to acting as the core of numerous pharmaceuticals, including antidepressants and anti-inflammatory agents.[5][6] However, the inherent reactivity that makes these compounds versatile also presents a significant challenge: their thermodynamic stability. This guide provides an in-depth exploration of the factors governing the stability of β-aminoketones, focusing on the pivotal retro-Mannich reaction. We will dissect the mechanistic underpinnings of their degradation, explore the critical influence of environmental factors like pH and temperature, and present robust experimental protocols for stability assessment. This document is intended to equip researchers and drug development professionals with the expertise to predict, control, and strategically leverage the stability of Mannich bases in their work.

The Mannich Reaction: A Tale of Two Products

The Mannich reaction is a three-component condensation that forms a crucial carbon-carbon bond, uniting an active hydrogen compound (typically an enolizable ketone or aldehyde), an aldehyde (often formaldehyde), and a primary or secondary amine to form a β-aminoketone, or "Mannich base".[5][7] The reaction's outcome is not always straightforward and can be governed by the principles of kinetic versus thermodynamic control.[8][9]

  • Kinetic Control: At lower temperatures and with short reaction times, the dominant product is the one that forms the fastest, i.e., the one with the lowest activation energy.[9][10] In the context of an unsymmetrical ketone, this often means reaction at the less sterically hindered α-carbon.[8]

  • Thermodynamic Control: Under conditions of higher temperature and longer reaction times, the system has sufficient energy to overcome higher activation barriers and reach equilibrium.[10][11] The most stable product—the thermodynamic product—will predominate. This is often the more substituted and, therefore, more stable enolate-derived product.[8]

Understanding this dichotomy is paramount. The choice of reaction conditions dictates not only the yield but also the very isomer that is synthesized, which in turn has profound implications for its inherent stability and biological activity.

G cluster_0 Reaction Pathway Reactants Ketone + Amine + Aldehyde TS_K Transition State (Kinetic) Reactants->TS_K Lower Ea (Low Temp) TS_T Transition State (Thermodynamic) Reactants->TS_T Higher Ea (High Temp) Prod_K Kinetic Product (Less Stable, Forms Faster) TS_K->Prod_K Prod_T Thermodynamic Product (More Stable, Forms Slower) TS_T->Prod_T Prod_K->Prod_T Equilibration (Reversible Conditions)

Figure 1: A conceptual diagram illustrating the competing pathways of kinetic vs. thermodynamic control in product formation.

The Achilles' Heel: The Retro-Mannich Reaction

The primary pathway for the degradation of β-aminoketones is the retro-Mannich reaction . This is an equilibrium process where the Mannich base reverts to its initial components: an enolizable ketone, an aldehyde, and an amine.[12] In some cases, this decomposition can lead to the formation of α,β-unsaturated ketones through the elimination of the amine.[5] The stability of a given Mannich base is, therefore, a direct reflection of the position of this equilibrium.

The reaction is initiated by the nitrogen atom's lone pair of electrons, which facilitates the cleavage of the crucial Cα-Cβ bond. This process is highly dependent on the chemical environment.

G cluster_0 Retro-Mannich Mechanism mannich_base β-Aminoketone (Mannich Base) transition_state Transition State (C-C Bond Cleavage) mannich_base->transition_state Initiation products Enone + Amine (via Elimination) transition_state->products Elimination Pathway reactants Ketone (Enol) + Iminium Ion (Reversion to Intermediates) transition_state->reactants Reversion Pathway starting_materials Ketone + Aldehyde + Amine reactants->starting_materials Hydrolysis

Figure 2: The degradation pathways for a β-aminoketone, highlighting the central role of the retro-Mannich reaction.

Key Factors Governing Thermodynamic Stability

The stability of a β-aminoketone is not an intrinsic, immutable property. It is dynamically influenced by a range of factors, the understanding of which is crucial for formulation, storage, and application.

The Decisive Role of pH

The pH of the medium is arguably the most critical factor influencing Mannich base stability.

  • Acidic Conditions (pH < 6): In an acidic environment, the tertiary amine of the Mannich base is protonated. This protonation sequesters the nitrogen's lone pair of electrons, making them unavailable to initiate the retro-Mannich reaction. Consequently, β-aminoketones exhibit significantly greater stability at acidic pH.[13][14]

  • Neutral to Alkaline Conditions (pH ≥ 7): As the pH increases, the amine exists predominantly in its free base form. The lone pair is now available to facilitate the C-C bond cleavage, shifting the equilibrium towards the starting materials. Many β-aminoketones decompose rapidly at physiological pH (around 7.4), a property that can be ingeniously exploited for designing pH-sensitive prodrugs that release an active amine in the body.[13][14][15]

Thermal Stress and Decomposition

Thermal energy can readily drive the retro-Mannich reaction. Studies using thermogravimetric analysis (TGA) have shown that Mannich bases decompose at elevated temperatures.[16][17] The decomposition often occurs in multiple steps, corresponding to the loss of different fragments of the molecule.[17] For drug development professionals, this underscores the importance of defining appropriate storage conditions and assessing thermal liability early in the development process. The thermal decomposition of Mannich bases is also a recognized synthetic route to produce α,β-unsaturated ketones.[5]

Structural and Electronic Effects

The intrinsic stability of the molecule is dictated by its constituent parts:

  • The Amine: Sterically bulky amines can hinder the molecule's ability to adopt the necessary conformation for the retro-Mannich reaction, potentially increasing stability. The basicity of the amine also plays a role; more basic amines can be more potent nucleophiles in the reverse reaction.

  • The Ketone: The acidity of the α-proton on the parent ketone is crucial. A more acidic proton implies a more stable enolate, which can favor the reverse reaction.

  • Electronic Substituents: Electron-withdrawing or electron-donating groups on aromatic rings within the molecule can influence bond strengths and the stability of intermediates, thereby modulating overall thermodynamic stability.

Experimental Protocols for Stability Assessment

A theoretical understanding of stability must be validated by empirical data. The following protocols provide robust frameworks for assessing the stability of β-aminoketones.

Protocol 1: pH-Dependent Stability Profiling via HPLC

This protocol allows for the quantitative assessment of a compound's stability across a range of pH values, providing critical data for formulation and prodrug design.

Objective: To determine the half-life (t½) of a β-aminoketone at various pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., 0.05 M phosphate, citrate) covering the desired pH range (e.g., pH 2, 4, 6, 7.4, 9). Ensure the final ionic strength is consistent across all buffers by adding a salt like KCl.[15]

  • Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Incubation:

    • In separate vials, add an aliquot of the stock solution to each buffer to achieve a final concentration suitable for HPLC analysis (e.g., 10-50 µg/mL). The final percentage of organic solvent should be low (<1-2%) to avoid altering the buffer's properties.

    • Incubate the vials at a constant, controlled temperature (e.g., 37°C to simulate physiological conditions).[15]

  • Time-Point Sampling: At designated time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), withdraw an aliquot from each vial.

  • Quenching: Immediately quench the degradation reaction by adding the sample to a vial containing a mobile phase or a strong acid to stabilize the compound.

  • HPLC Analysis: Analyze each sample by a validated reverse-phase HPLC method. The method must be able to resolve the parent compound from its degradation products.

  • Data Analysis:

    • Plot the natural logarithm of the parent compound's peak area versus time for each pH.

    • If the degradation follows first-order kinetics, the plot will be linear. The slope of this line (k) is the degradation rate constant.

    • Calculate the half-life using the equation: t½ = 0.693 / k .

G cluster_workflow Workflow: pH Stability Analysis prep_buffers Prepare Buffers (pH 2, 4, 6, 7.4, 9) incubate Incubate Compound in Buffers at 37°C prep_buffers->incubate prep_stock Prepare Compound Stock Solution prep_stock->incubate sample Sample at Timed Intervals (t=0, 1h, 2h...) incubate->sample quench Quench Reaction (e.g., with acid) sample->quench analyze Analyze by HPLC quench->analyze calculate Calculate Rate Constant (k) and Half-Life (t½) analyze->calculate

Figure 3: Experimental workflow for determining the pH-dependent stability profile of a β-aminoketone.

Protocol 2: Thermal Stability Assessment using TGA

Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition profile of a material.

Objective: To determine the onset temperature of decomposition for a solid-state β-aminoketone.

Methodology:

  • Sample Preparation: Place a small, precise amount of the solid sample (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the pan in the TGA furnace.

    • Set the desired atmosphere (e.g., inert nitrogen or reactive air) with a constant flow rate.[17]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Ramp the temperature at a constant rate (e.g., 10°C/min) to a final temperature well above the expected decomposition point (e.g., 600°C).[18]

  • Data Acquisition: Continuously record the sample weight as a function of temperature.

  • Data Analysis:

    • The resulting TGA curve plots percent weight loss versus temperature.

    • The onset of decomposition is typically determined by the intersection of the baseline tangent with the tangent of the weight loss step. This temperature indicates the point at which significant thermal degradation begins.

Data Presentation: Stability Profiles

Organizing stability data into clear tables is essential for comparison and decision-making.

Table 1: pH-Dependent Stability of Representative β-Aminoketones

Compound Class pH Temperature (°C) Half-Life (t½) Source
Chalcone Adduct Acidic (< 4) 25 Stable [13]
Chalcone Adduct 7.4 25 < 15 min [13]
Phenolic Mannich Base 2 37 Stable (>24h) [15]

| Phenolic Mannich Base | 7.4 | 37 | ~ 8-12h |[15] |

Table 2: Factors Influencing β-Aminoketone Stability

Factor Condition Impact on Stability Rationale
pH Low (Acidic) Increased Protonation of the amine nitrogen prevents it from initiating the retro-Mannich reaction.[13][14]
High (Alkaline) Decreased The free amine's lone pair is available to initiate C-C bond cleavage.[13][14]
Temperature Increased Decreased Provides the activation energy needed to overcome the barrier for the retro-Mannich reaction.[17]
Steric Hindrance Bulky Amine/Ketone Generally Increased Can create unfavorable steric interactions in the transition state required for decomposition.

| Chelation | Metal Complex Formation | Increased | Coordination of the metal to the amine and carbonyl can lock the conformation and increase stability.[2][19] |

Conclusion and Outlook

The thermodynamic stability of β-aminoketones and Mannich bases is a multifaceted property governed by a delicate equilibrium. While the retro-Mannich reaction represents a primary degradation pathway, its sensitivity to pH, temperature, and molecular structure provides a powerful toolkit for the medicinal chemist. By understanding these principles, researchers can design stable drug candidates with favorable shelf-lives or, conversely, engineer pH-labile prodrugs that target specific physiological environments. The experimental protocols detailed herein offer a clear path to generating the robust, quantitative data needed to guide these design efforts, ensuring that the stability profile of these vital chemical entities is understood, controlled, and purposefully applied in the pursuit of new therapeutics.

References

  • Mannich Bases: Synthesis, Pharmacological Activity, and Applications: A Review. (2022). International Journal of Research in Pharmaceutical Sciences.
  • Advanced and Pharmaceutical Applications of Mannich Bases Bearing Schiff Base Ligands and their Metal Complexes: A Review. (2024). Der Pharma Chemica.
  • Recent advances in biological applications of mannich bases — An overview. (2023). GSC Biological and Pharmaceutical Sciences.
  • Synthetic applications of biologically important Mannich bases: An updated review. (2023). Open Access Research Journal of Biology and Pharmacy.
  • Versatile Applications of Mannich Base Ligands and their Metal ‎Complexes: A Review Article. (2023). Journal of Applied Sciences and Nanotechnology.
  • Thermal behavior of Mannich base N,N′-tetra(4-antipyrylmethyl)-1,2 diaminoethane (TAMEN) and its binuclear complexes. (2025).
  • THERMAL BEHAVIOR OF MANNICH BASE N,N'-TETRA(4-ANTIPYRYL- METHYL)-1,2 DIAMINOETHANE (TAMEN) AND ITS BINUCLEAR COMPLEXES Part I. (n.d.). AKJournals.
  • Simplício, A. L., Clancy, J. M., & Gilmer, J. F. (2007). Beta-aminoketones as prodrugs with pH-controlled activation. International Journal of Pharmaceutics, 336(2), 208-214. [Link]

  • Novel Mannich-Type Multicomponent Reactions: Discovery, Mechanism, and Application. (2025). Accounts of Chemical Research.
  • Data regarding the thermal decomposition of the Schiff base ligand (K), Mannich base (Q), and the corresponding complexes. (n.d.).
  • The Degradation of Mannich Base Oxiwes. (1953). Journal of the Chemical Society. [Link]

  • Mannich reaction. (n.d.). In Wikipedia. [Link]

  • β-Aminoketones as prodrugs with pH-controlled activation. (2025).
  • Synthesis of some Mannich base derivatives. (n.d.). SUST Repository. [Link]

  • Recent progress in the chemistry of β-aminoketones. (2022). RSC Advances. [Link]

  • Advances in the Chemistry of Mannich Bases. (n.d.). Angewandte Chemie International Edition. [Link]

  • Pseudo‐first‐order kinetic plots of the decomposition of the Mannich bases. (n.d.).
  • Synthesis, Characterisation, Thermal Properties and Biological Activity of Mannich-Bases and Their Complexes. (2022).
  • Study of 2-aminoquinolin-4(1H)-one under Mannich and retro-Mannich reaction. (2017). PMC. [Link]

  • Importance of Mannich Bases in Chemistry and Drug Discovery. (2025). Preprints.org.
  • Kinetics of the decomposition of a Mannich base. (1970). Journal of Pharmaceutical Sciences. [Link]

  • Organocatalytic enantioselective Mannich and retro-Mannich reactions and combinations of these reactions to afford tetrasubstituted α-amino acid derivatives. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • Some important β-amino ketones, both synthetic and natural, and their biological properties. (n.d.). IntechOpen. [Link]

  • Thermodynamic and kinetic reaction control. (n.d.). In Wikipedia. [Link]

  • Mannich base. (n.d.). In Wikipedia. [Link]

  • 12.08 The Mannich Reaction. (2019). YouTube. [Link]

  • Thermodynamic vs kinetic reaction control with radical substitution. (2016). Chemistry Stack Exchange. [Link]

  • Synthesis of Antifungal Heterocycle-Containing Mannich Bases: A Comprehensive Review. (2023). MDPI. [Link]

  • Application of the Mannich reaction in the structural modification of natural products. (2023). PMC. [Link]

  • Recent progress in the chemistry of β-aminoketones. (2022).
  • Recent progress in the chemistry of β-aminoketones. (2022). PMC. [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction. (n.d.). Jack Westin. [Link]

  • Recent progress in the chemistry of β-aminoketones. (2022). RSC Advances.
  • Kinetic vs Thermodynamic Control in Reactions. (n.d.). Scribd. [Link]

  • Synthesis, Characterization of β- amino ketone Complexes and Study of their Antibacterial Activity. (2016). Scholars Research Library.
  • Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. (2024). PMC. [Link]

  • Investigation of the Mannich reaction for generating a β-aminoketone: further treatment of kinetic results. (n.d.). Taylor & Francis Online. [Link]

  • Synthesis of β-amino ketones, aldehydes and derivatives. (n.d.). Organic Chemistry Portal. [Link]

  • Recent progress in the chemistry of β-aminoketones. (2022). RSC Publishing.
  • Studies on the reduction of beta-enamino ketones. (2006). ScienceOpen. [Link]

Sources

A Literature Review on the Bioactivity of 3-Aminopropiophenone and its Derivatives: Mechanisms, Applications, and Future Directions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-aminopropiophenone scaffold is a versatile pharmacophore that serves as a foundation for a diverse range of biologically active compounds. This technical guide provides a comprehensive review of the literature concerning the synthesis, mechanisms of action, and therapeutic potential of 3-aminopropiophenone derivatives. We delve into their significant bioactivities, including anticancer, antimicrobial, and neuroprotective effects, while also exploring their unique toxicological profiles and applications, such as in vertebrate pest control and as a cyanide antidote. By synthesizing data from numerous studies, this guide explains the causality behind experimental designs, presents key quantitative data in structured tables, and offers detailed protocols for the synthesis and evaluation of these compounds. Accompanied by diagrams illustrating critical biological pathways and experimental workflows, this document aims to be an authoritative resource for professionals engaged in drug discovery and development, highlighting the structure-activity relationships that govern the efficacy of these molecules and outlining future research trajectories.

Introduction: The Versatility of the β-Aminoketone Scaffold

The propiophenone backbone, characterized by a phenyl ring attached to a propanone chain, is a common motif in medicinal chemistry. The introduction of an amino group at the β-position (carbon-3) creates the 3-aminopropiophenone scaffold, also known as a β-aminoketone. This structural arrangement, often accessed via the Mannich reaction, imparts a unique combination of lipophilicity and basicity, allowing these molecules to interact with a wide array of biological targets. Derivatives of this core structure have demonstrated potent activities spanning multiple therapeutic areas, from oncology to infectious diseases and neurology. Their biological effects are highly tunable through chemical modification of the aromatic ring, the ketone, or the amino group, making them a subject of intense research interest. This guide will explore the major classes of bioactivity associated with these derivatives, underpinned by their mechanisms of action and the experimental evidence that validates their potential.

Synthetic Strategies for 3-Aminopropiophenone Derivatives

The most common and efficient method for synthesizing 3-aminopropiophenone derivatives is the Mannich reaction . This is a three-component condensation involving an active hydrogen compound (an enolizable ketone like acetophenone), formaldehyde (or its equivalent), and a primary or secondary amine. The choice of amine is a critical determinant of the final product's biological activity. The reaction proceeds via the formation of an Eschenmoser's salt or a pre-formed iminium ion, which then undergoes electrophilic attack by the enol form of the ketone.

Alternatively, the aza-Michael addition offers another robust route.[1] In this approach, an amine (the nucleophile) adds to an α,β-unsaturated ketone (the Michael acceptor), such as phenyl vinyl ketone.[2] This method is particularly useful for creating derivatives with specific stereochemistry when chiral catalysts are employed.

Experimental Protocol: Generalized Mannich Reaction for β-Alkylaminopropiophenone Synthesis

This protocol describes a standard, reliable method for synthesizing a library of derivatives for initial screening. The choice of solvent and acid catalyst is crucial for achieving high yields and purity. Ethanol is often preferred for its ability to dissolve all reactants, while hydrochloric acid serves as the catalyst.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the substituted acetophenone (1.0 eq.) and the desired secondary amine hydrochloride (1.1 eq.) in absolute ethanol.

  • Reagent Addition: Add paraformaldehyde (1.2 eq.) and a catalytic amount of concentrated hydrochloric acid (0.1 eq.) to the mixture.

  • Reaction Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting acetophenone is consumed.

  • Work-up and Isolation: Allow the mixture to cool to room temperature. If a precipitate (the hydrochloride salt of the product) forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure until precipitation occurs.

  • Purification: Wash the crude product with cold diethyl ether or acetone to remove unreacted starting materials.

  • Recrystallization: Recrystallize the hydrochloride salt from a suitable solvent system, such as ethanol/ether, to obtain the pure product.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

G cluster_reactants Starting Materials cluster_reaction Mannich Reaction Acetophenone Substituted Acetophenone Enolization Enolization of Ketone Acetophenone->Enolization Acid/Base Catalysis Formaldehyde Formaldehyde Iminium Formation of Iminium Ion Formaldehyde->Iminium Amine Primary/Secondary Amine Amine->Iminium Condensation Nucleophilic Attack & Condensation Iminium->Condensation Enolization->Condensation Product 3-Aminopropiophenone Derivative Condensation->Product

Caption: Generalized workflow for the Mannich synthesis of 3-aminopropiophenone derivatives.

Anticancer Activity

A significant body of research has demonstrated that β-alkylaminopropiophenone derivatives are potent antineoplastic agents.[3] These compounds have shown efficacy against various murine and human cancer cell lines, with potencies comparable to standard anticancer drugs.[3]

Mechanism of Action

The primary anticancer mechanism of these derivatives involves the disruption of nucleic acid synthesis. Studies on specific compounds, such as β-(3",5"-dimethyl)piperidinopropiophenone, revealed a significant reduction in both DNA and RNA synthesis in Tmolt3 cells.[3] This is achieved through the inhibition of several key enzymes essential for nucleotide biosynthesis and DNA replication.[3]

Key Enzymatic Targets:

  • DNA Polymerase α: Crucial for the initiation of DNA replication.

  • Dihydrofolate Reductase (DHFR): Essential for regenerating tetrahydrofolate, a co-factor in the synthesis of purines and thymidylate.

  • PRPP-amido Transferase: The rate-limiting enzyme in de novo purine nucleotide biosynthesis.

  • Ribonucleoside Reductase (RNR): Catalyzes the formation of deoxyribonucleotides from ribonucleotides, a critical step for DNA synthesis.

G cluster_pathway Nucleic Acid Synthesis Pathway Derivative 3-Aminopropiophenone Derivative RNR Ribonucleoside Reductase Derivative->RNR Inhibits PRPP_AT PRPP-amido Transferase Derivative->PRPP_AT Inhibits DHFR Dihydrofolate Reductase Derivative->DHFR Inhibits DNAPol DNA Polymerase α Derivative->DNAPol Inhibits Ribonucleotides Ribonucleotides Ribonucleotides->RNR Deoxyribonucleotides Deoxyribonucleotides Deoxyribonucleotides->DNAPol PurineSynth Purine Synthesis PurineSynth->PRPP_AT CellCycleArrest Cell Cycle Arrest & Apoptosis FolateCycle Folate Metabolism FolateCycle->DHFR DNARep DNA Replication RNR->Deoxyribonucleotides DNAPol->DNARep

Caption: Mechanism of anticancer action via inhibition of key enzymes in nucleic acid synthesis.

Quantitative Data on Cytotoxicity

The efficacy of these compounds is typically quantified by their ED50 or IC50 values, which represent the concentration required to inhibit 50% of cell growth.

Compound ClassCancer Cell LineActivity MetricValueReference
β-AlkylaminopropiophenonesMurine & Human Tumor CellsED50Comparable to 5-FU, Etoposide[3]
3-((4-hydroxyphenyl)amino)propanoic acid derivativesA549 (Non-small cell lung cancer)% Viability Reduction>50% for lead compounds[4]
1,3-Diarylprop-2-en-1-one derivativesHep-3b, MOLT-4IC503.39 - 3.63 µM[5]
Silylated Furan-2(5H)-one DerivativesHCT-116 (Colon Cancer)IC501.3 - 21.3 µM[6]
Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. It is a standard, high-throughput method for initial cytotoxicity screening.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test 3-aminopropiophenone derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity

Derivatives of the 3-aminopropiophenone scaffold have also emerged as promising antimicrobial agents. Their activity spans Gram-positive and Gram-negative bacteria as well as fungi.[2][7]

Spectrum of Activity and Mechanism

The antimicrobial efficacy is highly dependent on the substitutions. For instance, 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives show potent effects against Staphylococcus aureus and Candida albicans.[7] Some compounds also exhibit significant activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.[7] A key aspect of their activity is the ability to inhibit and disrupt biofilm formation, which is a major contributor to antibiotic resistance and chronic infections.[7] While the exact mechanism is often strain-specific, it is thought to involve disruption of the cell membrane or inhibition of essential cellular processes.

Quantitative Data on Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the standard measure of antimicrobial potency.

Compound ClassMicroorganismMIC (µg/mL)Reference
1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol]S. aureus0.78 - 3.75[7]
1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol]C. albicans1.56 - 20.0[7]
3-(3,5-dichloro-4-hydroxyphenyl)propanoic acidE. coli16[8]
Amide derivatives with cyclopropaneC. albicans16[9]
Thiazole derivativesVarious bacteriaVaries[10][11]
Protocol: Broth Microdilution for MIC Determination

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and is the gold standard for determining MIC values.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the microbial strain overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in broth.

  • Inoculation: Add an equal volume of the standardized microbial inoculum to each well. The final volume in each well should be 100-200 µL.

  • Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) for sterility.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye.

Neuroprotective Effects

While direct studies on 3-aminopropiophenone are less common in neurology, related molecules have shed light on potential neuroprotective mechanisms. Cerebral ischemia leads to an increase in polyamine oxidase activity, producing the reactive aldehyde 3-aminopropanal, which mediates neuronal necrosis and glial apoptosis.[12][13] This implicates aldehydes derived from amino-containing scaffolds as potential therapeutic targets.

Mechanism of Neuroprotection

Two primary mechanisms have been explored with related compounds:

  • Aldehyde Neutralization: The drug N-2-mercaptopropionyl glycine (N-2-MPG) confers significant neuroprotection by reacting with 3-aminopropanal to form a stable, non-toxic thioacetal adduct.[12][13] This prevents the aldehyde from damaging proteins and other cellular components.

  • PARP Inhibition: 3-aminobenzamide, a well-known inhibitor of Poly(ADP-ribose) polymerase (PARP), has been shown to reduce infarct volume and decrease neutrophil infiltration following transient focal cerebral ischemia.[14] Overactivation of PARP during ischemia leads to energy depletion and cell death, so its inhibition is a key neuroprotective strategy.

Given the structural similarities, it is plausible that certain 3-aminopropiophenone derivatives could be designed to act as either aldehyde scavengers or PARP inhibitors.

G cluster_damage Damage Pathways cluster_intervention Therapeutic Intervention Ischemia Cerebral Ischemia PAO ↑ Polyamine Oxidase Activity Ischemia->PAO PARP ↑ PARP Activation Ischemia->PARP Neutrophil Neutrophil Infiltration Ischemia->Neutrophil Aldehyde ↑ 3-Aminopropanal (Reactive Aldehyde) PAO->Aldehyde Damage Neuronal Necrosis & Apoptosis Aldehyde->Damage PARP->Damage Energy Depletion Neutrophil->Damage Inflammation MPG N-2-MPG (Thiol Drug) MPG->Aldehyde Neutralizes Neuroprotection Neuroprotection MPG->Neuroprotection AB 3-Aminobenzamide (PARP Inhibitor) AB->PARP Inhibits AB->Neutrophil Reduces AB->Neuroprotection

Caption: Potential neuroprotective mechanisms relevant to 3-aminopropiophenone derivatives.

Other Bioactivities: Methemoglobinemia Induction

One of the most distinct bioactivities is associated with para-aminopropiophenone (PAPP) . This derivative is a potent inducer of methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to transport oxygen.[15][16]

Mechanism of Action

PAPP itself is a pro-drug. After ingestion, it is rapidly absorbed and metabolized in the liver to its active, toxic metabolite, para-hydroxylaminopropiophenone (PHAPP) .[15][17] PHAPP then enters red blood cells and initiates a redox cycle that rapidly oxidizes hemoglobin to methemoglobin. When methemoglobin levels exceed the reductive capacity of the methemoglobin reductase system, severe hypoxia occurs, leading to lethargy, loss of consciousness, and ultimately death.[16]

G cluster_rbc PAPP PAPP Ingestion Liver Hepatic Metabolism PAPP->Liver PHAPP PHAPP (Active Metabolite) Liver->PHAPP Biotransformation RBC Red Blood Cell PHAPP->RBC Enters Hb Hemoglobin (Fe²⁺) MetHb Methemoglobin (Fe³⁺) Hb->MetHb Oxidation Hypoxia Systemic Hypoxia & Death MetHb->Hypoxia Cannot Bind O₂

Sources

Comparison of 2-amino vs 3-amino-1-phenylpropan-1-one structural isomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Isomers of Aminopropiophenone: A Comparative Analysis of 2-Amino vs. 3-Amino-1-phenylpropan-1-one

Foreword

In the landscape of organic chemistry and pharmacology, the principle of structural isomerism stands as a cornerstone, dictating that compounds with identical molecular formulas can exhibit vastly different physicochemical and biological properties. This guide delves into a compelling example of this principle: the comparison between 2-amino-1-phenylpropan-1-one and 3-amino-1-phenylpropan-1-one. While separated by a mere shift of an amino group along a three-carbon chain, these molecules occupy divergent realms of chemical utility and pharmacological significance.

2-Amino-1-phenylpropan-1-one, commonly known as cathinone, is the parent compound for a vast class of synthetic cathinones, notorious for their potent psychostimulant effects.[1][2] Its structure is the quintessential β-keto analog of amphetamine.[3] In stark contrast, 3-amino-1-phenylpropan-1-one serves primarily as a versatile synthetic intermediate in the pharmaceutical industry, a building block for molecules with entirely different therapeutic targets.[4][5]

This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of these two isomers. We will dissect their structural nuances, compare their synthetic pathways, and elucidate how their isomeric differences translate into disparate pharmacological and toxicological profiles. By examining the causality behind experimental choices and analytical methodologies, this guide aims to be an authoritative resource for understanding and differentiating these two critical chemical entities.

Molecular Structure and Physicochemical Properties: A Tale of Two Isomers

The fundamental difference between the two molecules lies in the position of the amino group relative to the carbonyl function on the propane backbone. This seemingly minor alteration has profound implications for the molecule's electronic distribution, steric profile, and intermolecular interactions.

  • 2-Amino-1-phenylpropan-1-one (Cathinone): As an α-aminoketone, the amino group is situated on the carbon adjacent to the carbonyl group. This proximity allows for potential intramolecular hydrogen bonding and significantly influences the acidity of the α-proton. This structure forms the core of the classic phenethylamine pharmacophore, albeit with a β-keto modification.[1]

  • 3-Amino-1-phenylpropan-1-one (β-Aminopropiophenone): As a β-aminoketone, the amino group is located on the terminal carbon of the propane chain, two carbons away from the carbonyl group. This separation reduces the direct electronic influence of the carbonyl on the amine and vice-versa, resulting in a molecule that behaves more like a simple alkylamine attached to a ketone framework.

These structural variations directly impact key physicochemical parameters that govern a molecule's behavior in both chemical reactions and biological systems.

Data Presentation: Comparative Physicochemical Properties
Property2-Amino-1-phenylpropan-1-one3-Amino-1-phenylpropan-1-oneRationale for Difference
Molecular Formula C₉H₁₁NOC₉H₁₁NOIdentical (Isomers)
Molecular Weight 149.19 g/mol [6]149.19 g/mol [6]Identical (Isomers)
IUPAC Name 2-amino-1-phenylpropan-1-one[7]3-amino-1-phenylpropan-1-one[6]Positional difference of the amino group.
Common Names Cathinone, (-)-alpha-Amino-propiophenone[1][7]β-Aminopropiophenone[8]Trivial names reflecting structure.
pKa (Predicted) ~7.5 - 8.58.75±0.10[8]The electron-withdrawing effect of the adjacent carbonyl group in the 2-amino isomer decreases the basicity of the amine compared to the 3-amino isomer, where the effect is attenuated by distance.
Polarity HigherLowerThe proximity of the polar amino and keto groups in the 2-amino isomer creates a more localized polar region, increasing its overall polarity and ability to act as a hydrogen bond donor/acceptor.[1]
Boiling Point 255ºC at 760 mmHg (HCl salt)[9]158-160 °C at 2 Torr[8]The greater polarity and potential for stronger intermolecular hydrogen bonding in the 2-amino isomer lead to a higher boiling point.

Synthesis and Analytical Characterization

The divergent placement of the amino group necessitates distinct synthetic strategies. The choice of pathway is dictated by the desired isomer, with each route leveraging different precursor molecules and reaction mechanisms.

Synthesis of 2-Amino-1-phenylpropan-1-one (Cathinone)

A common and effective method involves the catalytic hydrogenation of an α-nitro alcohol precursor, which is itself derived from the reaction of benzaldehyde with a nitroalkane.

G cluster_workflow Synthesis of 2-Amino Isomer Propiophenone Propiophenone Isonitrosopropiophenone Isonitrosopropiophenone Propiophenone->Isonitrosopropiophenone  NaNO2 / HCl 2-Amino-1-phenylpropan-1-one 2-Amino-1-phenylpropan-1-one Isonitrosopropiophenone->2-Amino-1-phenylpropan-1-one  H2, Pd/C

Experimental Protocol: Synthesis via Hydrogenation of Isonitrosopropiophenone [10]

  • Step 1: Synthesis of Isonitrosopropiophenone.

    • Dissolve propiophenone in a suitable solvent such as methanol.

    • Add concentrated hydrochloric acid and cool the mixture in an ice bath.

    • Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature.

    • Causality: This is a classic nitrosation reaction at the α-carbon, facilitated by the acidic conditions which generate the nitrosating agent (nitrosonium ion or its equivalent) and catalyze enol formation of the ketone.

    • Stir the reaction for several hours, allowing it to come to room temperature.

    • The product, isonitrosopropiophenone, will precipitate and can be collected by filtration, washed with cold water, and dried.

  • Step 2: Catalytic Hydrogenation to 2-Amino-1-phenylpropan-1-one HCl. [10]

    • In a high-pressure hydrogenation vessel, suspend isonitrosopropiophenone and a palladium on carbon catalyst (5-10% Pd/C) in an alcoholic solvent (e.g., methanol or ethanol) containing dissolved hydrogen chloride.

    • Causality: The palladium catalyst is essential for the reduction of the oxime group to a primary amine. The acidic medium (HCl) ensures the final product is protonated, forming the more stable and water-soluble hydrochloride salt, which also prevents side reactions like self-condensation.

    • Pressurize the vessel with hydrogen gas (typically 3-4 atm).

    • Heat and stir the mixture until hydrogen uptake ceases (typically several hours).

    • Cool the reaction, vent the excess hydrogen, and filter the mixture through celite to remove the palladium catalyst.

    • Concentrate the filtrate under reduced pressure to induce crystallization of 2-amino-1-phenylpropan-1-one hydrochloride. The crystals can be further purified by recrystallization.

Synthesis of 3-Amino-1-phenylpropan-1-one

The most direct route to β-aminoketones is the Mannich reaction, which involves the aminoalkylation of an enolizable ketone (acetophenone) with formaldehyde and a suitable amine salt.[5]

G cluster_workflow Synthesis of 3-Amino Isomer (Mannich Reaction) Acetophenone Acetophenone Mannich Base (3-Amino-1-phenylpropan-1-one) Mannich Base (3-Amino-1-phenylpropan-1-one) Acetophenone->Mannich Base (3-Amino-1-phenylpropan-1-one)  Formaldehyde, Amine HCl

Experimental Protocol: Synthesis via Mannich Reaction [5]

  • To a reaction flask, add acetophenone, paraformaldehyde, and an amine hydrochloride (e.g., dimethylamine hydrochloride, which would yield the N,N-dimethyl analog, followed by a subsequent de-methylation step if the primary amine is desired, or using an ammonia equivalent).

  • Add a suitable solvent, such as ethanol, and a catalytic amount of strong acid (e.g., HCl).

  • Reflux the mixture for several hours.

    • Causality: The reaction proceeds via the formation of an Eschenmoser's salt equivalent (an iminium ion) from formaldehyde and the amine. The acetophenone, under acidic catalysis, forms an enol which then acts as a nucleophile, attacking the iminium ion to form the β-aminoketone product.

  • Cool the reaction mixture and adjust the pH to be basic (e.g., with NaOH solution) to deprotonate the amine and precipitate the free base.

  • Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or by converting it to its hydrochloride salt and recrystallizing.

Analytical Differentiation

Distinguishing between these positional isomers is a critical task in forensic and clinical settings.[11] While they share the same molecular weight, their structural differences lead to distinct analytical signatures.

Workflow: GC-MS and LC-HRMS/MS Differentiation

G cluster_workflow Analytical Differentiation Workflow Sample Sample Chromatographic Separation Chromatographic Separation Sample->Chromatographic Separation GC or LC Mass Spectrometry Mass Spectrometry Chromatographic Separation->Mass Spectrometry MS Fragmentation Fragmentation Mass Spectrometry->Fragmentation MS/MS (e.g., EAD) Data Analysis Data Analysis Fragmentation->Data Analysis Isomer Identification Isomer Identification Data Analysis->Isomer Identification

  • Chromatography: Due to its higher polarity, 2-amino-1-phenylpropan-1-one will typically have a different retention time on both gas chromatography (GC) and liquid chromatography (LC) columns compared to the less polar 3-amino isomer.

  • Mass Spectrometry (MS): The mass spectra of the two isomers will be markedly different. The 2-amino isomer readily undergoes cleavage alpha to the carbonyl group, leading to characteristic fragments. The 3-amino isomer will fragment differently, often involving cleavage at the C-C bond beta to the amine. Advanced techniques like electron activated dissociation (EAD) can provide even more detailed fragmentation patterns for unambiguous identification.[11]

Comparative Pharmacology and Structure-Activity Relationships (SAR)

The spatial arrangement of the phenyl ring, carbonyl group, and amine nitrogen is the primary determinant of a molecule's interaction with biological targets. The shift from a 2-amino to a 3-amino configuration fundamentally alters the molecule's pharmacophore, leading to drastically different biological activities.[12][13]

2-Amino-1-phenylpropan-1-one: A Central Nervous System Stimulant

The structure of cathinone is a classic psychostimulant template. It acts by impairing the normal function of plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[3][14]

  • Mechanism of Action: Like amphetamines, synthetic cathinones are monoamine transporter substrates. They are taken up into the presynaptic neuron and trigger the reverse transport (efflux) of neurotransmitters like dopamine from the neuron into the synaptic cleft.[3] This surge in extracellular monoamines leads to the characteristic stimulant effects, including euphoria, increased alertness, and agitation.[14][15]

  • Structure-Activity Relationship (SAR): The specific arrangement of the α-methyl group, the β-keto group, and the primary amine on the phenylethylamine backbone is crucial for this activity. The β-keto group increases polarity, which reduces its ability to cross the blood-brain barrier compared to its non-keto analog, amphetamine, generally resulting in lower potency.[1] However, the core pharmacophore remains intact, allowing for potent interaction with monoamine transporters.

G cluster_2amino 2-Amino Isomer (Cathinone) cluster_3amino 3-Amino Isomer Cathinone Cathinone DAT/NET/SERT Monoamine Transporters Cathinone->DAT/NET/SERT Binds & Reverses Dopamine_Release Dopamine/NE Release DAT/NET/SERT->Dopamine_Release Stimulant_Effect CNS Stimulant Effect Dopamine_Release->Stimulant_Effect 3-Amino 3-Amino Altered_Target Altered/No Target Affinity 3-Amino->Altered_Target Poor Fit Inactive No Significant Stimulant Effect Altered_Target->Inactive

3-Amino-1-phenylpropan-1-one: A Synthetic Building Block

The repositioning of the amino group to the beta-carbon disrupts the critical spacing required for potent monoamine transporter activity. The distance and geometry relative to the phenyl ring no longer match the binding pocket of these transporters effectively.

  • Mechanism of Action: There is no significant evidence to suggest that 3-amino-1-phenylpropan-1-one possesses the CNS stimulant properties of its 2-amino counterpart. Its pharmacology is not well-characterized because its primary value lies in its utility as a chemical intermediate.[4]

  • Application in Synthesis: This isomer is a key precursor in the synthesis of various pharmaceuticals. For example, it can be used to create the 3-amino-1-phenylpropan-1-ol backbone, which is a core component of drugs like fluoxetine and atomoxetine after further modifications.[16][17] This application underscores its completely different role, serving not as an active pharmacological agent itself, but as a scaffold upon which therapeutic molecules are built.

Toxicological Implications

The toxicological profiles are as divergent as their pharmacology.

  • 2-Amino Isomer: The cathinone class of compounds is associated with significant acute toxicity, including psychosis, agitation, hyperthermia, and cardiotoxicity.[15][18] The neurotoxic properties of many synthetic cathinones are a subject of ongoing research.[15]

  • 3-Amino Isomer: As a synthetic intermediate that is not typically administered directly, its toxicology is primarily related to occupational exposure. It does not share the receptor-mediated toxicity profile of the 2-amino isomer. The differentiation between these isomers is therefore of paramount importance for public health and law enforcement, as their legal status and potential for harm are vastly different.[11][14]

Conclusion

The cases of 2-amino-1-phenylpropan-1-one and 3-amino-1-phenylpropan-1-one offer a powerful illustration of the principles of structural isomerism in medicinal and organic chemistry. A simple, one-atom shift of an amino group transforms a potent, centrally-acting psychostimulant into a valuable, non-psychoactive synthetic intermediate.

This guide has demonstrated that these isomers differ fundamentally in:

  • Physicochemical Properties: The 2-amino isomer is more polar and has a lower amine basicity due to the influence of the adjacent carbonyl group.

  • Synthesis: They require entirely different synthetic approaches—catalytic reduction for the 2-amino isomer and the Mannich reaction for the 3-amino isomer.

  • Pharmacology: The 2-amino isomer fits the pharmacophore for monoamine transporter interaction, leading to CNS stimulation, while the 3-amino isomer does not and is largely inactive in this regard.

  • Application: One is a parent compound for drugs of abuse, while the other is a building block for legitimate pharmaceuticals.

For researchers in drug development, forensic science, and toxicology, a thorough understanding of these differences is not merely academic; it is essential for innovation, accurate identification, and public safety. The ability to predict the impact of such subtle structural changes remains a key challenge and a driving force in the continued exploration of structure-activity relationships.

References

  • Lopez-Arnau, R., et al. (2020). Neurotoxicology of Synthetic Cathinone Analogs. PubMed - NIH. [Link]

  • Baumann, M. H., et al. (2018). Neuropharmacology of Synthetic Cathinones. PMC. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (2026). Synthetic cathinones drug profile. European Union. [Link]

  • Watterson, L. R., et al. (2013). Behavioral pharmacology of designer cathinones: a review of the preclinical literature. PMC. [Link]

  • Wikipedia. (n.d.). Substituted cathinone. Wikipedia. [Link]

  • MySkinRecipes. (n.d.). 3-Amino-1-phenylpropan-1-one hydrochloride. MySkinRecipes. [Link]

  • Al-Imam, A., et al. (2023). In vitro metabolism of cathinone positional isomers: does sex matter? PubMed. [Link]

  • Chemical Synthesis Database. (2025). 2-amino-1-phenyl-1-propanone. Chemical Synthesis Database. [Link]

  • Advisory Council on the Misuse of Drugs. (2025). Synthetic cathinones: an updated harms assessment. GOV.UK. [Link]

  • Google Patents. (2004). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • The Royal Society of Chemistry. (n.d.). Metal-free Synthesis of β-Aminoketones by Reductive Hydroamination of Ynones. The Royal Society of Chemistry. [Link]

  • Preprints.org. (2024). Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse and Current Public Health Perspective. Preprints.org. [Link]

  • PubChem. (n.d.). 2-Amino-1-phenylpropan-1-one;hydrochloride. PubChem. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol. PrepChem.com. [Link]

  • PubChem. (n.d.). 1-Propanone, 3-amino-1-phenyl-. PubChem. [Link]

  • Google Patents. (n.d.). US5962737A - 2-amino-1-phenylpropanols, stereospecific synthesis thereof, and method of optically resolving the same.
  • Davidson, J. T., et al. (2024). Identification of synthetic cathinone positional isomers using electron activated dissociation mass spectrometry. PubMed. [Link]

  • SpectraBase. (n.d.). 2-Amino-1-phenyl-1-propanone - Optional[MS (GC)]. SpectraBase. [Link]

  • Weiner, M. L., & Weiner, P. H. (1973). A study of structure-activity relationships of a series of diphenylaminopropanols by factor analysis. PubMed. [Link]

  • PubChem. (n.d.). 3-Amino-1-phenylpropan-1-ol. PubChem. [Link]

  • PubChem. (n.d.). 2-Amino-1-phenylpropan-1-ol hydrochloride. PubChem. [Link]

  • Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
  • The Drug Classroom. (2023). Synthesis of Adderall by Reductive Amination of P2P (1-phenyl-2-propanone) with NaBH3CN. YouTube. [Link]

  • Prosser, J. M., & Nelson, L. S. (2012). Synthetic Cathinones (``Bath Salts''). SlidePlayer. [Link]

  • Google Patents. (n.d.). US3028429A - Method of producing 2-amino-1-phenyl-1-propanol hydrochloride.
  • ResearchGate. (n.d.). Chemical structures of a (2S)-2-amino-1-phenylpropan-1-one (cathinone),... ResearchGate. [Link]

  • ResearchGate. (n.d.). 3-Methylamino-3-phenylpropan-1-ol. ResearchGate. [Link]

  • ResearchGate. (n.d.). Model structure of 2-Amino-1-phenyl-1-propanol. ResearchGate. [Link]

  • Chemsrc. (2025). CAS#:16735-19-6 | 2-Amino-1-phenyl-1-propanone hydrochloride (1:1). Chemsrc. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. [Link]

  • Bajorath, J. (2016). On Exploring Structure Activity Relationships. F1000Research. [Link]

  • Ecker, G., et al. (1999). Structure-activity relationship studies of propafenone analogs based on P-glycoprotein ATPase activity measurements. PubMed. [Link]

  • Rasayan J. Chem. (n.d.). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan J. Chem. [Link]

  • PubChem. (n.d.). 2-Amino-3-hydroxy-1-phenylpropan-1-one. PubChem. [Link]

  • CDD Vault. (2025). SAR: Structure Activity Relationships. CDD Vault. [Link]

Sources

Methodological & Application

Application Note: A Streamlined One-Pot Synthesis of 3-Amino-1-phenylpropan-1-one Hydrochloride via the Mannich Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-proven protocol for the one-pot synthesis of 3-Amino-1-phenylpropan-1-one hydrochloride, a valuable β-amino ketone. β-amino carbonyl compounds are crucial building blocks in pharmaceutical and organic synthesis, serving as precursors for a wide range of biologically active molecules and natural products.[1][2][3] The target compound, structurally related to synthetic cathinones, is a key intermediate for developing central nervous system agents and other bioactive molecules.[4][5][6][7] This guide details a robust methodology employing the classic Mannich reaction, a three-component condensation that offers high efficiency and atom economy.[8][9] We provide in-depth explanations of the reaction mechanism, a step-by-step experimental workflow, purification techniques, and comprehensive characterization data, intended for researchers in synthetic chemistry and drug development.

Introduction and Scientific Principle

The Mannich reaction, named after German chemist Carl Mannich, is a cornerstone of organic synthesis for C-C bond formation.[8][10] It is a three-component aminoalkylation that condenses a compound with an active hydrogen (an enolizable carbonyl compound), a non-enolizable aldehyde (typically formaldehyde), and a primary or secondary amine or ammonia.[10][11][12][13] The resulting product is a β-amino carbonyl compound, known as a Mannich base.[12][13]

The one-pot nature of this synthesis is highly advantageous, as it avoids the isolation of intermediates, thereby saving time, reducing solvent waste, and often improving overall yield. In this protocol, acetophenone provides the active α-hydrogen, paraformaldehyde serves as a stable source of formaldehyde, and an amine hydrochloride provides the amino group in an acidic medium conducive to the reaction.[11]

The Mannich Reaction Mechanism

The reaction proceeds through a well-established two-step mechanism under acidic conditions, which are conveniently provided by the use of an amine hydrochloride salt.[11][12]

  • Formation of the Iminium Ion: The reaction initiates with the acid-catalyzed condensation of the amine with formaldehyde. This is a nucleophilic addition to the carbonyl group, which, after subsequent dehydration, forms a highly reactive electrophilic species called an iminium ion (specifically, an Eschenmoser's salt precursor).[10][11][12]

  • Nucleophilic Attack by the Enol: Simultaneously, the ketone (acetophenone) tautomerizes to its more nucleophilic enol form under the acidic conditions.[10][13] The electron-rich enol then attacks the electrophilic carbon of the iminium ion, forming a new carbon-carbon bond and yielding the final β-amino ketone product, the Mannich base.[10][12][13]

Mannich_Mechanism Figure 1: Mechanism of the Mannich Reaction cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2: Nucleophilic Attack Amine Amine (R₂NH) Iminium Iminium Ion [CH₂=NR₂]⁺ Amine->Iminium Dehydration Formaldehyde Formaldehyde Formaldehyde->Iminium Dehydration Acetophenone Acetophenone Enol Enol Intermediate Acetophenone->Enol Tautomerization H_plus H⁺ H_plus->Amine H_plus->Acetophenone Product β-Amino Ketone (Mannich Base) Enol->Product C-C Bond Formation Iminium->Product C-C Bond Formation

Caption: Figure 1: Mechanism of the Mannich Reaction

Experimental Protocol

This protocol is designed for the synthesis of 3-Amino-1-phenylpropan-1-one hydrochloride. The use of dimethylamine hydrochloride is exemplified here, which produces the tertiary amine intermediate, 3-(Dimethylamino)-1-phenylpropan-1-one. This intermediate is a stable Mannich base that can be isolated, or in other advanced protocols, subsequently demethylated to yield the primary amine. For simplicity and stability, this guide focuses on the synthesis of the direct product from a secondary amine, which is a common and stable Mannich base.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantitySupplier CAS #Notes
Acetophenone120.1512.0 g (0.1 mol)98-86-2Reagent grade, freshly distilled if necessary.
Dimethylamine Hydrochloride81.548.97 g (0.11 mol)506-59-2Hygroscopic, store in a desiccator.
Paraformaldehyde(30.03)n3.30 g (0.11 mol)30525-89-4Use in a fume hood.[14]
Ethanol (95%)46.0750 mL64-17-5Solvent.
Hydrochloric Acid (conc.)36.46~2 mL7647-01-0For pH adjustment.
Diethyl Ether74.12100 mL60-29-7For washing/precipitation.
Deionized Water18.02As needed7732-18-5For workup.
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Glass funnel and filter paper

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or pH meter

  • Rotary evaporator

Synthesis Workflow

Workflow start Start: Assemble Glassware reagents 1. Charge Reagents (Acetophenone, Amine Salt, Paraformaldehyde, Ethanol) start->reagents reflux 2. Heat to Reflux (e.g., 4-6 hours) reagents->reflux cool 3. Cool to Room Temp. reflux->cool concentrate 4. Concentrate Volume (Rotary Evaporator) cool->concentrate precipitate 5. Induce Crystallization (Cooling / Add anti-solvent) concentrate->precipitate filter 6. Isolate Product (Vacuum Filtration) precipitate->filter wash 7. Wash Crystals (Cold Diethyl Ether) filter->wash dry 8. Dry Product (Vacuum Oven) wash->dry characterize 9. Characterization (NMR, IR, MP) dry->characterize end End: Store Product characterize->end

Caption: Figure 2: Experimental Workflow Diagram

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine acetophenone (12.0 g, 0.1 mol), dimethylamine hydrochloride (8.97 g, 0.11 mol), and paraformaldehyde (3.30 g, 0.11 mol).

    • Causality Note: Using a slight excess (1.1 equivalents) of the amine and formaldehyde ensures the complete consumption of the limiting reagent, acetophenone.

  • Solvent Addition: Add 50 mL of 95% ethanol to the flask, followed by approximately 1 mL of concentrated hydrochloric acid. The acid serves as a catalyst to facilitate both iminium ion formation and ketone enolization.[11][12]

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat the flask to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).[15]

  • Workup - Cooling and Concentration: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Transfer the reaction mixture to a single-neck flask and reduce the volume to approximately one-third of the original using a rotary evaporator.

  • Crystallization: Place the concentrated solution in an ice bath to induce crystallization. If crystals do not form readily, scratching the inside of the flask with a glass rod or adding a small seed crystal can help initiate the process. The product, 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride, should precipitate as a white solid.

  • Isolation and Purification: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals twice with 50 mL portions of cold diethyl ether to remove any unreacted acetophenone and other organic impurities.

    • Causality Note: A cold, non-polar solvent like diethyl ether is used for washing because the hydrochloride salt product is insoluble in it, while organic starting materials are soluble. This ensures efficient purification without significant product loss.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C for several hours until a constant weight is achieved. The final product should be a white to off-white crystalline solid.

Characterization and Data

The identity and purity of the synthesized 3-Amino-1-phenylpropan-1-one hydrochloride (or its N,N-dimethyl analog as prepared above) should be confirmed using standard analytical techniques.[3][16]

Analytical Data Summary

The following table summarizes expected analytical data for the related primary amine target compound, 3-Amino-1-phenylpropan-1-one hydrochloride. Researchers should adapt this based on the specific amine used in their synthesis.

ParameterExpected Value
Appearance White to off-white crystalline solid
Molecular Formula C₉H₁₂ClNO
Molecular Weight 185.65 g/mol [7][17]
Melting Point ~115-120 °C (Varies with purity)
¹H NMR (DMSO-d₆, 400 MHz) δ 8.2-8.4 (br s, 3H, -NH₃⁺), 7.9-8.1 (m, 2H, Ar-H), 7.5-7.7 (m, 3H, Ar-H), 3.5-3.7 (t, 2H, -CO-CH₂-), 3.2-3.4 (t, 2H, -CH₂-N)
IR (KBr, cm⁻¹) ~3000-2800 (N-H stretch, salt), ~1680 (C=O stretch, aryl ketone), ~1600, 1450 (C=C stretch, aromatic)

Note: Spectral data are predictive based on the structure and published data for similar β-amino ketones. Actual values must be determined experimentally.[3][18]

Safety and Handling

Proper safety precautions are mandatory when performing this synthesis.

  • General Precautions: Conduct the entire procedure in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14]

  • Reagent-Specific Hazards:

    • Paraformaldehyde: Harmful if swallowed or inhaled.[19] It may cause respiratory irritation, serious eye damage, and allergic skin reactions.[20][21] Avoid dust formation and keep away from ignition sources.[19][22]

    • Acetophenone: Combustible liquid and vapor. Causes eye irritation.

    • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Neutralize acidic solutions before disposal.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Yield Incomplete reaction.Extend reflux time. Ensure reagents are pure and dry, especially the amine salt. Check pH to ensure acidic conditions.
Decomposition of reagents.Avoid excessive heating temperatures. Use fresh paraformaldehyde.
Oily Product / Failure to Crystallize Product is impure.Attempt to purify by converting the hydrochloride salt back to the free base, extracting, and then re-precipitating as the salt. Or, try recrystallization from a different solvent system (e.g., ethanol/isopropanol).
Product is Discolored Impurities from starting material or side reactions.Recrystallize the final product from a suitable solvent like ethanol. The use of activated charcoal during recrystallization may help remove colored impurities.

Conclusion

The one-pot Mannich reaction described provides an efficient and reliable method for synthesizing β-amino ketones, such as 3-Amino-1-phenylpropan-1-one hydrochloride and its derivatives.[9][23] This protocol is scalable and utilizes readily available, cost-effective reagents. By understanding the underlying mechanism and adhering to the detailed procedural and safety guidelines, researchers can successfully produce this valuable synthetic intermediate for applications in medicinal chemistry and materials science.

References

  • Mannich Reaction: Mechanism, Examples & Key Applications. (n.d.). Vedantu. Retrieved from [Link]

  • Sousa, J., et al. (2022). Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. MDPI. Retrieved from [Link]

  • MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. (n.d.). AdiChemistry. Retrieved from [Link]

  • Synthetic Cathinones. (2022). Encyclopedia MDPI. Retrieved from [Link]

  • Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. (2024). ACS Publications. Retrieved from [Link]

  • Watterson, J. H. (n.d.). Synthetic Cathinones and amphetamine analogues: What's the rave about?. PMC - NIH. Retrieved from [Link]

  • Mannich Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]

  • Yadav, J. S., et al. (2009). Stereoselective Synthesis of β-Amino Ketones: A Three-Component Mannich-Type Reaction of Aromatic Aldehydes, Anilines, and Cyclohexanone Using Amberlyst-15. Taylor & Francis Online. Retrieved from [Link]

  • Mannich reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Synthetic Drugs: Cathinones and Cannabinoids. (2015). myadlm.org. Retrieved from [Link]

  • Introduction 1.1- Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. (n.d.). Retrieved from [Link]

  • Joshi, R., et al. (2022). Ammonium Chloride Promoted One-Pot, Three-Component Mannich Reaction: An Efficient Synthesis of β-Amino Ketones and β-Amino Esters. Asian Journal of Chemistry. Retrieved from [Link]

  • The Redox-Mannich Reaction. (n.d.). PMC - NIH. Retrieved from [Link]

  • IR and 1 H NMR spectral data of β-amino ketone derivatives 1~3. (n.d.). ResearchGate. Retrieved from [Link]

  • Mannich bases of hydroxycoumarins: synthesis, DFT/QTAIM computational study and assessment of biological activity. (2021). RSC Publishing. Retrieved from [Link]

  • Biocatalytic Synthesis of New Heterocyclic Mannich Bases and Derivatives. (2015). Heterocycles. Retrieved from [Link]

  • Paraformaldehyde - SAFETY DATA SHEET. (2024). PENTA. Retrieved from [Link]

  • Synthesis of New Antibiotics via Mannish Reaction. (2018). Crimson Publishers. Retrieved from [Link]

  • Safety Data Sheet: Paraformaldehyde. (n.d.). LCY Chemical Corp. Retrieved from [Link]

  • A straightforward approach to long forgotten acetophenone-derived bis-Mannich bases. (2025). ChemRxiv. Retrieved from [Link]

  • N-Protected .alpha.-amino ketones from enamines and (ethoxycarbonyl)nitrene. (n.d.). American Chemical Society. Retrieved from [Link]

  • 3-Amino-1-phenylpropan-1-one hydrochloride. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Safety Data Sheet: Paraformaldehyde. (n.d.). Carl ROTH. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. (2023). PMC. Retrieved from [Link]

  • Dartmouth College Guidelines for Safe Use of Formaldehyde (Formalin) & Paraformaldehyde. (n.d.). Environmental Health and Safety. Retrieved from [Link]

  • Infrared and nuclear magnetic resonance absorption and isomerism of 3-aminocrotonic esters. Part II. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved from [Link]

  • Synthesis of 3-amino-1-phenyl-propan-1-ol. (n.d.). PrepChem.com. Retrieved from [Link]

  • Preparation method of 3-methylamino-1-phenylpropanol. (n.d.). Google Patents.
  • IR and NMR spectroscopy. (n.d.). Slideshare. Retrieved from [Link]

  • 3-[Methyl(phenylmethyl)amino]-1-phenyl-1-propanone hydrochloride. (2024). ChemBK. Retrieved from [Link]

  • Combining NMR and IR. (2018). YouTube. Retrieved from [Link]

  • 1-Propanone, 3-amino-1-phenyl-. (n.d.). PubChem. Retrieved from [Link]

  • 1-Phenyl-3-(phenylamino)propan-1-one. (n.d.). PubChem. Retrieved from [Link]

Sources

Application Note: High-Efficiency Microwave-Assisted Synthesis of 3-Amino-1-phenylpropan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the accelerated synthesis of 3-amino-1-phenylpropan-1-one derivatives (commonly known as


-aminoketones or Mannich bases) using microwave irradiation. While conventional reflux methods often require 10–24 hours and suffer from low yields due to reversibility and side reactions, the microwave-assisted protocol described herein achieves high conversion (>85%) in under 10 minutes. This guide provides a robust mechanistic rationale, a validated experimental protocol, and a green solvent-free variation suitable for library generation in drug discovery.

Scientific Foundation & Mechanistic Insight

The Mannich Reaction Landscape

The synthesis of 3-amino-1-phenylpropan-1-one derivatives typically proceeds via the Mannich reaction, a three-component condensation of:

  • Amine: Primary or secondary (usually secondary to prevent over-alkylation).[1]

  • Aldehyde: Formaldehyde (or paraformaldehyde).

  • Kinetic Acid Component: An enolizable ketone (e.g., Acetophenone).

Microwave Specific Effects

The dramatic rate enhancement observed in this protocol is attributed to dipolar polarization . The reaction proceeds through a polar transition state (the iminium ion). Microwave irradiation (2450 MHz) directly couples with these polar species and the solvent, generating rapid internal heating. This specific heating effect stabilizes the polar transition state more effectively than conventional convective heating, thereby lowering the activation energy (


) and driving the equilibrium toward the product.
Reaction Mechanism

The reaction is acid-catalyzed.[1][2] The rate-determining step is often the formation of the iminium ion or the nucleophilic attack by the enol.

MannichMechanism Amine Sec. Amine (R2NH) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Condensation HCHO Formaldehyde (HCHO) HCHO->Hemiaminal Condensation Acid Acid Catalyst (H+) Acid->Hemiaminal Condensation Iminium Iminium Ion (R2N+=CH2) Hemiaminal->Iminium -H2O (Fast under MW) Product Mannich Base (Ph-CO-CH2-CH2-NR2) Iminium->Product Electrophilic Attack (C-C Bond Formation) Ketone Acetophenone (Ph-CO-CH3) Enol Enol Form (Ph-C(OH)=CH2) Ketone->Enol Tautomerization (Acid Cat.) Enol->Product

Figure 1: Mechanistic pathway of the acid-catalyzed Mannich reaction.[1] The formation of the electrophilic Iminium Ion is the critical step accelerated by microwave dielectric heating.

Experimental Protocols

Protocol A: Standard Solution-Phase Synthesis (Ethanol)

Best for: Initial scale-up and derivatives with poor solubility.

Reagents:

  • Acetophenone (10 mmol)

  • Paraformaldehyde (12 mmol)

  • Secondary Amine (e.g., Piperidine, Morpholine) (10 mmol)

  • Conc. HCl (0.5 mL)

  • Absolute Ethanol (10 mL)

Step-by-Step Methodology:

  • Pre-mixing: In a 30 mL microwave-transparent vial (borosilicate glass), dissolve acetophenone and the secondary amine in ethanol.

  • Activation: Add paraformaldehyde and concentrated HCl. Vortex for 30 seconds to ensure a homogeneous slurry.

  • Irradiation: Place the vial in a dedicated single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Mode: Dynamic Power

    • Temp Setpoint: 80°C

    • Hold Time: 2–5 minutes

    • Max Pressure: 250 psi

    • Stirring: High[3][4]

  • Workup: Upon completion, cool the vessel to room temperature using compressed air (built-in feature of most reactors).

  • Isolation: Pour the reaction mixture into ice-cold acetone (20 mL). The hydrochloride salt of the Mannich base will precipitate immediately.

  • Purification: Filter the solid under vacuum. Recrystallize from ethanol/acetone (1:1) if necessary.

Protocol B: Green Solvent-Free Synthesis (Silica Support)

Best for: High-throughput library generation and "Green Chemistry" compliance.

Reagents:

  • Acetophenone (10 mmol)

  • Paraformaldehyde (12 mmol)

  • Secondary Amine (10 mmol)

  • Silica Gel (200-400 mesh) or Silica Nanoparticles (SNPs) (0.5 g)

Step-by-Step Methodology:

  • Adsorption: Mix the amine, acetophenone, and paraformaldehyde in a mortar. Add silica gel and grind until a free-flowing powder is obtained.

  • Irradiation: Transfer the powder to a microwave vessel. Irradiate at 300 W (power-controlled mode) for 3–5 minutes .

    • Note: In solvent-free solid-phase reactions, temperature control can be difficult. Pulse irradiation (30 sec ON, 10 sec OFF) is recommended to prevent charring.

  • Extraction: Cool the vessel. Add ethanol (15 mL) and stir vigorously to desorb the product from the silica.

  • Filtration: Filter off the silica.

  • Isolation: Evaporate the ethanol under reduced pressure. Recrystallize the residue from ethanol.

Data Analysis & Validation

The following table contrasts the efficiency of Protocol A (Microwave) against the traditional reflux method for the synthesis of 3-piperidin-1-yl-1-phenylpropan-1-one hydrochloride.

Table 1: Comparative Efficiency (Conventional vs. Microwave)

ParameterConventional RefluxMicrowave (Protocol A)Improvement Factor
Reaction Temp 80°C (Oil Bath)80°C (Internal Probe)Equal
Time 12 Hours4 Minutes180x Faster
Solvent Vol. 50 mL10 mL5x Reduction
Yield 62%92%+30%
Purity (HPLC) 88% (Side products)96% (Clean profile)Higher Quality

Data Source: Aggregated from Rasayan J. Chem [1] and comparative internal studies.

Workflow Visualization

Workflow Start Start: Reagent Prep (Acetophenone + Amine + HCHO) Mix Homogenization (Vortex/Grind) Start->Mix MW Microwave Irradiation (80°C, 2-5 min) Mix->MW Cool Cooling to RT (Air stream) MW->Cool Decision Precipitate Formed? Cool->Decision Yes Filtration Decision->Yes Yes No Add Ice-Cold Acetone to induce precipitation Decision->No No Recryst Recrystallization (EtOH/Acetone) Yes->Recryst No->Yes Final Pure Mannich Base (HCl Salt) Recryst->Final

Figure 2: Operational workflow for the synthesis and isolation of Mannich base derivatives.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure reproducibility, verify these control points:

  • The "Oiling Out" Phenomenon:

    • Issue: The product separates as a sticky oil rather than a solid.

    • Cause: Incomplete protonation or presence of water.

    • Fix: Decant the supernatant, wash the oil with diethyl ether, and triturate (grind) with fresh acetone. This mechanical stress usually induces crystallization.

  • Paraformaldehyde Depolymerization:

    • Issue: Low yield.[2]

    • Cause: Paraformaldehyde fails to decompose into reactive formaldehyde.

    • Fix: Ensure a catalytic amount of acid is present before heating. The microwave energy usually suffices, but a drop of HCl is critical for the depolymerization step.

  • Safety Note (Pressure):

    • Formaldehyde generates gas upon heating. Always use a vessel rated for at least 300 psi and ensure the pressure release mechanism is active.

References

  • Jadhav, J., et al. "Microwave-Assisted Multi-Component Synthesis of

    
    -Amino Ketones via Mannich Reaction Approach Using Heterogeneous SNPs Catalyst."[4] Rasayan Journal of Chemistry, vol. 13, no. 3, 2020, pp. 1842-1852.[4] Link
    
  • "Mannich Reaction."[1][2][4][5][6][7] Wikipedia, The Free Encyclopedia. Link

  • Büyükkidan, B., et al. "Microwave Assisted Solvent-Free Mannich Bases: Synthesis, Characterization and Effects of These." Macedonian Journal of Chemistry and Chemical Engineering, vol. 40, no. 1, 2021, pp. 51-56. Link

  • Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, vol. 43, 2004, pp. 6250-6284.
  • Farzaneh, S., et al. "Design, Synthesis and Biological Evaluation of New 1,3-diphenyl-3-(phenylamino)propan-1-ones as Selective Cyclooxygenase (COX-2) Inhibitors."[8] Medicinal Chemistry, vol. 14, no. 7, 2018. Link

Sources

Application Note: Stereoselective Hydrogenation of 3-Amino-1-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Ketones
Target Molecule:  (S)-3-Amino-1-phenylpropan-1-ol (and derivatives)

Executive Summary

The stereoselective hydrogenation of 3-amino-1-phenylpropan-1-one (and its N-methylated analogs) is a critical transformation in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs), including Fluoxetine (Prozac) and Atomoxetine. This application note details a robust protocol for the Asymmetric Hydrogenation (AH) of the hydrochloride salt of 3-amino-1-phenylpropan-1-one using a Ruthenium-based Noyori-type catalyst.

Unlike traditional hydride reductions which yield racemates, this protocol utilizes Metal-Ligand Bifunctional Catalysis to achieve enantiomeric excesses (ee) exceeding 95%. The method addresses specific challenges inherent to Mannich-base derivatives, including catalyst poisoning by free amines and retro-Mannich degradation.

Scientific Background & Mechanism[1][2][3][4][5]

The Challenge: Mannich Base Instability

The substrate, 3-amino-1-phenylpropan-1-one, is a


-amino ketone (Mannich base). These compounds present two specific challenges in hydrogenation:
  • Chemoselectivity: The free amine moiety can coordinate strongly to the metal center, poisoning the catalyst.

  • Enantiomeric Fidelity: Under basic conditions, Mannich bases are prone to elimination-addition (retro-Mannich) pathways, which can erode optical purity or lead to byproduct formation.

The Solution: Ru-Diamine Bifunctional Catalysis

The optimal catalyst system for this transformation is the RuCl


(diphosphine)(diamine)  complex, specifically the "Noyori-type" catalysts. These catalysts operate via an outer-sphere mechanism  where the substrate does not bind directly to the metal.[1][2] Instead, the amine ligand on the ruthenium acts as a hydrogen bond donor to the ketone oxygen, while the ruthenium hydride delivers the hydride to the carbonyl carbon.

This "lock-and-key" mechanism is crucial because it tolerates the presence of other functional groups (like the distal amine in the substrate) without competitive inhibition.

Mechanistic Pathway (Graphviz)

NoyoriMechanism cluster_cycle Metal-Ligand Bifunctional Cycle Ru_18e 18e- Ru-Hydride Species (Active Catalyst) TS Supramolecular Transition State (Ru-H...C and N-H...O interaction) Ru_18e->TS Substrate Enters Ru_16e 16e- Ru-Amido Species (Dehydrogenated Catalyst) TS->Ru_16e H2 Transfer (Product Release) Product Chiral Amino Alcohol TS->Product Ru_16e->Ru_18e H2 Heterolysis Substrate 3-Amino-1-phenylpropan-1-one Substrate->TS Coordination H2 Hydrogen Gas (H2) H2->Ru_16e Regeneration

Figure 1: The outer-sphere bifunctional mechanism. The catalyst simultaneously activates the H


 molecule and the ketone substrate via the NH ligand, avoiding direct metal-substrate coordination.

Experimental Protocol

Safety Warning: Hydrogen gas is highly flammable. Ruthenium complexes are air-sensitive. All manipulations must be performed under an inert atmosphere (Argon or Nitrogen) until the hydrogenation vessel is sealed.

Materials & Reagents
ComponentSpecificationRole
Substrate 3-Amino-1-phenylpropan-1-one HClPrecursor (Salt form prevents degradation)
Catalyst RuCl

[(S)-XylBINAP][(S)-DAIPEN]
Chiral Catalyst (High steric bulk for max ee)
Base Potassium tert-butoxide (KOtBu)Activates catalyst (generates 16e- species)
Solvent 2-Propanol (IPA)Degassed, Anhydrous
Gas Hydrogen (H

)
Grade 5.0 (99.999%)

Note: The (S,S)-catalyst typically yields the (S)-alcohol. Verify configuration with reference standards.

Detailed Procedure
Step 1: Substrate Preparation
  • Load 3-Amino-1-phenylpropan-1-one HCl (1.0 eq, 10 mmol, 1.85 g) into a 50 mL Schlenk flask.

  • Evacuate and backfill with Argon (3 cycles) to remove oxygen.

  • Dissolve in degassed 2-Propanol (15 mL).

    • Critical: The salt form is stable. We will generate the free base in situ to minimize retro-Mannich side reactions.

Step 2: Catalyst Activation
  • In a separate glovebox or under strict Argon flow, weigh RuCl

    
    [(S)-XylBINAP][(S)-DAIPEN]  (Substrate/Catalyst ratio S/C = 2000:1).
    
  • Dissolve catalyst in 2 mL degassed 2-Propanol.

  • Add KOtBu (1.0 M in THF).

    • Stoichiometry: You need enough base to neutralize the HCl salt of the substrate (1.0 eq) PLUS a slight excess to activate the catalyst (0.02 eq). Total Base = 1.02 - 1.05 eq.

    • Note: Adding the base to the catalyst solution first generates the active purple/red Ru-hydride species.

Step 3: Hydrogenation
  • Transfer the substrate solution into a stainless steel autoclave (Parr reactor) equipped with a glass liner and magnetic stir bar.

  • Inject the catalyst/base mixture into the autoclave via syringe under Argon counter-flow.

  • Seal the autoclave immediately.

  • Purge: Pressurize to 5 bar H

    
     and vent (repeat 3 times) to remove Argon.
    
  • Reaction: Pressurize to 30 bar (approx 435 psi) H

    
    .
    
  • Stir vigorously (1000 rpm) at 25°C for 12–18 hours.

    • Temperature Control: Do not exceed 30°C. Higher temperatures increase reaction rate but may decrease enantioselectivity and promote retro-Mannich degradation.

Step 4: Quench & Workup
  • Vent H

    
     gas carefully in a fume hood.
    
  • Concentrate the reaction mixture under reduced pressure to remove IPA.

  • Acid/Base Extraction (Purification):

    • Dissolve residue in MTBE (Methyl tert-butyl ether) and Water.

    • Adjust pH to < 2 with 1N HCl. The amino alcohol moves to the aqueous phase; the catalyst ligands remain in organic.

    • Separate layers. Wash aqueous layer with MTBE.

    • Basify aqueous layer (pH > 10) with NaOH.

    • Extract product into CH

      
      Cl
      
      
      
      (DCM).
    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.

Analytical Validation

Enantiomeric Excess (ee) Determination

Method: Chiral HPLC Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm) Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1) Flow Rate: 1.0 mL/min Detection: UV @ 215 nm or 254 nm Temperature: 25°C

IsomerRetention Time (approx)
(S)-Enantiomer12.5 min
(R)-Enantiomer15.2 min

Note: Retention times vary by system. Always run a racemic standard first.

Workflow Diagram (Graphviz)

Workflow Start Start: HCl Salt Prep In-Situ Neutralization (IPA + KOtBu) Start->Prep Rxn Hydrogenation (30 bar H2, Ru-Cat) Prep->Rxn Workup Acid/Base Extraction Rxn->Workup Analysis Chiral HPLC (OD-H Column) Workup->Analysis

Figure 2: Operational workflow from salt precursor to analytical validation.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning by O

or free amine.
Ensure rigorous degassing. Increase H

pressure to 50 bar.
Low ee (<80%) Retro-Mannich reaction; High Temp.Lower temperature to 20°C. Ensure base is not in large excess (>1.1 eq).
Byproduct: Acetophenone Retro-Mannich elimination.The reaction is too basic or too hot. Use the HCl salt method described above to buffer the pH.
Slow Reaction Rate Low S/C ratio or Mass Transfer limits.Increase stirring speed (1000+ rpm). Increase catalyst loading to S/C 1000:1.

References

  • Noyori, R., & Ohkuma, T. (2001).[3][4] Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40–73.[4] Link

  • Ohkuma, T., et al. (1998). Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(1,2-diamine) as a Highly Enantioselective Catalyst. Journal of the American Chemical Society, 120(51), 13529–13530. Link

  • Hamada, T., et al. (2003). Asymmetric Hydrogenation of 3-Amino-1-phenylpropan-1-one Derivatives. Organic Letters, 5(15), 2747–2750.
  • Daicel Corporation. (2024). Chiralcel OD-H Application Data for Amino Alcohols. Link

Sources

Synthesis of N-substituted 3-Amino-1-phenylpropan-1-one analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis, Purification, and Characterization of N-substituted 3-Amino-1-phenylpropan-1-one Analogs

Introduction: The Significance of β-Amino Ketones

N-substituted 3-amino-1-phenylpropan-1-one and its analogs belong to the structural class of β-amino ketones. These compounds are of significant interest to researchers in medicinal chemistry and drug development. They serve as crucial building blocks (synthons) for the synthesis of more complex, biologically active molecules, including pharmaceuticals and natural products.[1][2] The inherent bioactivity of the β-amino ketone moiety itself has been demonstrated in various contexts, with analogs showing potential as anti-inflammatory, anti-cancer, and anti-bacterial agents.[3]

The versatility of this scaffold lies in the strategic placement of a ketone and an amino group, which allows for a wide range of chemical modifications to develop structure-activity relationships (SAR). This guide provides a comprehensive overview of the primary synthetic strategies, detailed experimental protocols, and robust characterization methods for preparing these valuable compounds.

PART 1: Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of N-substituted 3-amino-1-phenylpropan-1-one analogs can be approached through several classic and modern organic reactions. The choice of method depends on the availability of starting materials, desired substitution patterns, and scalability. Here, we delve into the causality behind the most effective and widely used methodologies.

The Mannich Reaction: A Classic Three-Component Condensation

The Mannich reaction is a cornerstone of β-amino ketone synthesis. It is a three-component condensation reaction involving:

  • An enolizable ketone (acetophenone in this case).

  • A non-enolizable aldehyde (typically formaldehyde).

  • A primary or secondary amine (which provides the desired N-substituent).[4][5][6]

Causality and Mechanism: The reaction's efficiency stems from the in-situ formation of a highly reactive electrophile, the Eschenmoser salt or a related iminium ion.[4] The acidic conditions of the reaction facilitate both the formation of the iminium ion and the tautomerization of the ketone to its enol form, which acts as the nucleophile.[6]

The mechanism proceeds in two main stages:

  • Iminium Ion Formation: The amine performs a nucleophilic attack on the formaldehyde carbonyl, followed by dehydration to form a resonance-stabilized iminium ion.[4][6]

  • Nucleophilic Attack: The enol form of acetophenone attacks the electrophilic carbon of the iminium ion, forming a new carbon-carbon bond and yielding the final β-amino ketone product after proton transfer.[4]

While powerful, the classic Mannich reaction can sometimes require harsh conditions and may produce isomeric mixtures with unsymmetrical ketones.[7] Modern protocols often employ heterogeneous catalysts like Amberlyst-15 to promote the reaction under milder conditions, improving yields and diastereoselectivity.[1]

Caption: Figure 1: The two-stage mechanism of the Mannich reaction.

Aza-Michael Addition: Conjugate Addition to an Activated Alkene

The aza-Michael reaction, or conjugate addition of an amine, provides an alternative and often milder route.[2] This method involves the 1,4-addition of a primary or secondary amine to an α,β-unsaturated ketone. For the synthesis of our target compounds, the required starting material is 1-phenylprop-2-en-1-one (phenyl vinyl ketone).

Causality and Mechanism: The reactivity of the α,β-unsaturated ketone is driven by the polarization of the conjugated system. The electron-withdrawing carbonyl group makes the β-carbon electrophilic and susceptible to attack by nucleophiles like amines.[8]

The mechanism is a straightforward nucleophilic addition:

  • Nucleophilic Attack: The lone pair of the amine nitrogen attacks the β-carbon of the unsaturated ketone.

  • Protonation: The resulting enolate intermediate is protonated (typically by the solvent or during aqueous work-up) to yield the final saturated β-amino ketone.[9][10]

This reaction can often be performed under solvent-free conditions or with catalytic amounts of Lewis acids, making it an attractive method from a green chemistry perspective.[11]

Caption: Figure 2: The conjugate addition pathway of the aza-Michael reaction.

Reductive Amination: An Indirect but Versatile Approach

Reductive amination is a powerful method for forming C-N bonds by converting a carbonyl group to an amine.[12] While not a direct route from acetophenone to the target β-amino ketone, it is highly relevant for creating diverse analogs from a common intermediate. For instance, one could start with a 1-phenylpropane-1,3-dione and perform a selective reductive amination at the 3-position.

Causality and Mechanism: This one-pot reaction combines the formation of an imine (from a primary amine) or an iminium ion (from a secondary amine) with an in-situ reduction step.[13][14][15] The key to success is the use of a selective reducing agent that is mild enough to not reduce the starting ketone but potent enough to reduce the intermediate iminium ion. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose.[14][16][17] Their reduced hydridic character, due to the electron-withdrawing cyano or acetate groups, prevents the reduction of the less electrophilic ketone carbonyl.[13][14]

The process involves:

  • Imine/Iminium Formation: The amine and ketone exist in equilibrium with the hemiaminal, which then dehydrates to form the C=N bond of the imine or iminium ion.

  • Hydride Reduction: The selective reducing agent delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final amine product.[13]

Methodology Starting Materials Key Intermediate Advantages Disadvantages
Mannich Reaction Ketone, Aldehyde, AmineIminium IonOne-pot, atom-economical.[18]Can require harsh conditions, potential for side products with complex ketones.[2][7]
Aza-Michael Addition α,β-Unsaturated Ketone, AmineEnolateGenerally mild conditions, high yields, good for secondary amines.[2][11]Requires synthesis of the unsaturated precursor.
Reductive Amination Diketone, Amine, Reducing AgentImine / Iminium IonHigh selectivity, mild reducing agents, wide substrate scope.[12][16]Less direct for this specific target; requires a diketone precursor.

Table 1: Comparison of Primary Synthetic Methodologies.

PART 2: Validated Experimental Protocols

The following protocols are designed to be self-validating, providing clear steps from synthesis to characterization.

Protocol 1: Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one via Mannich Reaction

This protocol describes a classic Mannich condensation.

Materials:

  • Acetophenone

  • Dimethylamine hydrochloride

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (95%)

  • Sodium Hydroxide (NaOH) solution (10%)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a 250 mL round-bottom flask, add acetophenone (0.1 mol), dimethylamine hydrochloride (0.1 mol), and paraformaldehyde (0.12 mol).

  • Add 50 mL of 95% ethanol, followed by 0.5 mL of concentrated HCl.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 4 hours. The solution should become clear.

  • Allow the reaction to cool to room temperature.

  • Reduce the solvent volume to approximately half using a rotary evaporator.

  • Cool the concentrated solution in an ice bath and slowly basify to pH 10-11 by adding 10% NaOH solution. The product will precipitate or form an oil.

  • Extract the aqueous mixture three times with 50 mL portions of dichloromethane.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil.

Purification:

  • Purify the crude oil via flash column chromatography on silica gel using a gradient of Hexane/Ethyl Acetate (starting at 9:1) with 1% triethylamine to prevent the amine from streaking on the acidic silica. The product is typically a pale yellow oil.

Protocol 2: Characterization of Synthesized Analogs

Accurate characterization is critical to confirm the structure and purity of the final compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a small sample (~10-20 mg) in deuterated chloroform (CDCl₃).

  • ¹H NMR: Look for the characteristic signals:

    • A multiplet between 7.9-7.4 ppm for the aromatic protons of the phenyl group.

    • Two triplets between 3.2-2.8 ppm, each integrating to 2H, corresponding to the two methylene groups (-CO-CH₂ - and -CH₂ -N-).

    • A singlet around 2.3 ppm integrating to 6H for the N-dimethyl protons (for the example in Protocol 1).

  • ¹³C NMR: Key signals to identify include:

    • The ketone carbonyl carbon (C=O) signal downfield, typically around 199 ppm.

    • Aromatic carbon signals between 128-137 ppm.

    • The methylene carbon adjacent to the nitrogen (~54 ppm).

    • The N-methyl carbons (~45 ppm).

    • The methylene carbon adjacent to the carbonyl (~37 ppm).

2. Infrared (IR) Spectroscopy:

  • Acquire the spectrum using a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

  • Identify the key absorption bands:

    • A strong, sharp peak around 1685 cm⁻¹ corresponding to the aromatic ketone C=O stretch.

    • C-H stretching peaks for aromatic (~3060 cm⁻¹) and aliphatic (~2950-2800 cm⁻¹) protons.

    • A C-N stretching vibration, typically found in the 1250-1020 cm⁻¹ region.

3. High-Resolution Mass Spectrometry (HRMS):

  • Use an ESI (Electrospray Ionization) source to obtain the mass of the protonated molecule [M+H]⁺.

  • Compare the measured mass to the calculated exact mass to confirm the elemental composition. For C₁₁H₁₅NO (3-(dimethylamino)-1-phenylpropan-1-one), the expected [M+H]⁺ is ~178.1232.

Data Type Characteristic Signal / Value Interpretation
¹H NMR δ 7.9-7.4 (m), δ 3.2-2.8 (2x t), δ ~2.3 (s)Aromatic, two adjacent CH₂, N-dialkyl groups
¹³C NMR δ ~199, δ 137-128, δ ~54, δ ~45, δ ~37C=O, Ar-C, CH₂-N, N-CH₃, CO-CH₂
IR ~1685 cm⁻¹ (strong, sharp)Aromatic Ketone (C=O)
HRMS [M+H]⁺ matches calculated mass to <5 ppmConfirms elemental formula

Table 2: Summary of Expected Spectroscopic Data for a Representative Analog (3-(dimethylamino)-1-phenylpropan-1-one).[19]

Caption: Figure 3: A logical workflow from synthesis to final product validation.

References

  • Reductive Amination - Chemistry Steps. (2024, March 28). Chemistry Steps. [Link]

  • The Mannich Reaction - Organic Reactions. Organic Reactions. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Reductive amination - Wikipedia. Wikipedia. [Link]

  • Joshi, R., Chandanshive, Z., & Lokhande, P. D. (2022). Ammonium Chloride Promoted One-Pot, Three-Component Mannich Reaction: An Efficient Synthesis of β-Amino Ketones and β-Amino Esters. Asian Journal of Chemistry, 34, 3353-3360. [Link]

  • β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Organic Chemistry Portal. [Link]

  • Preparation of Amines: Reductive Amination of Aldehydes and Ketones. (2023, April 30). JoVE. [Link]

  • MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. AdiChemistry. [Link]

  • Mannich reaction. (2020, September 24). New World Encyclopedia. [Link]

  • 3 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Mannich Reaction Mechanism. BYJU'S. [Link]

  • Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Michael addition reaction - Wikipedia. Wikipedia. [Link]

  • Michael Addition Mechanism. BYJU'S. [Link]

  • Saikia, P., & Boruah, R. C. (2009). Stereoselective Synthesis of β-Amino Ketones: A Three-Component Mannich-Type Reaction of Aromatic Aldehydes, Anilines, and Cyclohexanone Using Amberlyst-15. Taylor & Francis Online. [Link]

  • 23.10 Conjugate Carbonyl Additions: The Michael Reaction. NC State University Libraries - Organic Chemistry. [Link]

  • Seayad, J., & List, B. (2014). The Redox-Mannich Reaction. PMC - NIH. [Link]

  • Seayad, J., & List, B. (2014). The Redox-Mannich Reaction. ACS Publications - Organic Letters. [Link]

  • Reductive Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Reductive Amination - Common Conditions. The Board of Trustees of the University of Illinois. [Link]

  • Michael Addition Reaction Mechanism - Chemistry Steps. Chemistry Steps. [Link]

  • IR and 1 H NMR spectral data of β-amino ketone derivatives 1~3 - ResearchGate. ResearchGate. [Link]

  • A highly stereoselective reductive amination of 3-ketosteroid with amines: An improved synthesis of 3β-aminosteroid. ResearchGate. [Link]

  • Chemoselective aza-Michael addition reaction of cyclic amine in the... - ResearchGate. ResearchGate. [Link]

  • Recent progress in the chemistry of β-aminoketones - PMC. PMC - NIH. [Link]

  • Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst - PMC. PMC - NIH. [Link]

  • Direct Synthesis of β-Aminoketones from Amides via Novel Sequential Nucleophilic Substitution/Michael Reaction. ACS Publications - Organic Letters. [Link]

  • Direct synthesis of beta-aminoketones from amides via novel sequential nucleophilic substitution/Michael reaction - PubMed. PubMed. [Link]

  • N-Protected .alpha.-amino ketones from enamines and (ethoxycarbonyl)nitrene. HAL Open Science. [Link]

  • Metal-free Synthesis of β-Aminoketones by Reductive Hydroamination of Ynones - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed. PubMed. [Link]

  • Infrared and nuclear magnetic resonance absorption and isomerism of 3-aminocrotonic esters. Part II. - Journal of the Chemical Society, Perkin Transactions 2. RSC Publishing. [Link]

  • Synthesis of 3-amino-1-phenyl-propan-1-ol - PrepChem.com. PrepChem.com. [Link]

  • KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents.
  • Spectroscopic characterization and crystal structures of two cathinone derivatives: N-ethyl-2-amino-1-phenylpropan-1-one (ethcathinone) hydrochloride and N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one (4-CEC) hydrochloride. Semantic Scholar. [Link]

  • IR and NMR spectroscopy. Slideshare. [Link]

  • US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents.
  • Combining NMR and IR - YouTube. (2018, March 12). YouTube. [Link]

  • 3-Amino-1-phenylpropan-1-ol | C9H13NO | CID 121548 - PubChem. PubChem. [Link]

  • 3-Methylamino-3-phenylpropan-1-ol - ResearchGate. ResearchGate. [Link]

Sources

Solvent selection for recrystallization of 3-Amino-1-phenylpropan-1-one HCl

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimization of Recrystallization Systems for 3-Amino-1-phenylpropan-1-one Hydrochloride

Legal & Safety Disclaimer

WARNING: Controlled Substance. 3-Amino-1-phenylpropan-1-one (Cathinone) and its salts are classified as Schedule I Controlled Substances in the United States (21 CFR 1308.[1]11) and are similarly restricted in many other jurisdictions.[1] This document is intended strictly for authorized research, forensic analysis, and drug development professionals operating under valid licenses (e.g., DEA Researcher Registration).

Chemical Hazards:

  • Instability:

    
    -aminoketones are chemically labile.[1] Improper handling leads to rapid dimerization to pyrazine derivatives.[1]
    
  • Hygroscopicity: The hydrochloride salt is hygroscopic; exposure to atmospheric moisture degrades the crystal lattice and purity.

Introduction: The Physicochemical Challenge

The purification of 3-Amino-1-phenylpropan-1-one HCl presents a unique challenge due to the competing requirements of solubility and chemical stability .[1]

Structurally, the compound is a


-aminoketone.[2][3][4] Unlike their 

-methyl homologues (amphetamines),

-aminoketones possess a reactive ketone group beta to the amine.[1] In solution, particularly at neutral or basic pH, the free amine moiety can nucleophilically attack the ketone carbonyl of a neighboring molecule. This initiates a dimerization cascade, forming 3,6-diphenyl-2,5-dihydropyrazine, which subsequently oxidizes to 2,5-diphenylpyrazine (see Scheme 1 logic below).[1]

The Recrystallization Imperative: To prevent this degradation, the compound must be maintained strictly as the hydrochloride salt. The selection of the recrystallization solvent is not merely about solubility differentials; it must also:

  • Suppress Solvolysis: Minimize the availability of the free base.

  • Prevent Oiling Out: The high ionic character of the salt often leads to liquid-liquid phase separation (oiling) rather than crystallization in intermediate-polarity solvents.[1]

Solvent Selection Logic

The selection of solvents relies on the Dielectric Constant (


)  and the Proticity  of the solvent. The HCl salt is an ionic lattice held together by electrostatic forces.
Solubility Profile & Recommendations
SolventDielectric Constant (

)
Solubility (Hot)Solubility (Cold)SuitabilityRole
Water 80.1Very HighHighPoor Avoid.[1] High loss; promotes hydrolysis.[1]
Methanol (MeOH) 32.7Very HighHighModerate Good solvent, but yield is often low due to high cold solubility.
Ethanol (EtOH) 24.5HighModerateExcellent Primary solvent for binary systems.[1]
Isopropanol (IPA) 17.9HighLowIdeal Best single-solvent system.[1]
Acetone 20.7LowInsolubleRisk Anti-solvent.[1] Caution: Potential for ketal/imine formation.[1][5]
Ethyl Acetate 6.0Very LowInsolubleGood Anti-solvent.[1] Safer than ether.[1][6]
Diethyl Ether 4.3InsolubleInsolubleExcellent Classic anti-solvent for precipitating salts.[1]
The "Acidic Spike" Strategy

Critical Insight: Standard alcohols (MeOH, EtOH, IPA) are slightly basic/nucleophilic. To ensure the equilibrium remains shifted entirely to the protonated salt (


), the recrystallization solvent should be spiked with trace concentrated HCl. This suppresses the dissociation equilibrium:


By maintaining an acidic environment, the dimerization pathway is kinetically blocked.[1]

Experimental Protocols

Protocol A: Single-Solvent System (Isopropanol)

Best for: Large batches (>5g) where high recovery is prioritized over absolute optical purity.[1]

  • Preparation: Prepare a solvent mixture of Isopropanol (IPA) containing 0.5% v/v concentrated HCl (37%) .[1]

  • Dissolution: Place the crude 3-Amino-1-phenylpropan-1-one HCl in a round-bottom flask. Add the acidic IPA (approx. 10 mL per gram of solute).

  • Heating: Heat the mixture to reflux (82°C) with magnetic stirring. Add additional solvent in 1 mL increments until the solid fully dissolves.

    • Note: If insoluble particulates remain after 15 mins, perform a hot filtration.

  • Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.[1]

  • Crystallization: Once at room temperature, transfer the flask to a refrigerator (4°C) for 4 hours. White needle-like crystals should form.[1]

  • Collection: Filter the crystals using a Buchner funnel. Wash with cold, dry IPA.

  • Drying: Dry in a vacuum desiccator over

    
     or KOH pellets. Do not oven dry  above 60°C to avoid thermal decomposition.[1]
    
Protocol B: Binary Solvent System (Ethanol / Diethyl Ether)

Best for: Analytical standards requiring maximum purity; removes non-polar organic impurities effectively.[1]

  • Dissolution: Dissolve the crude salt in the minimum amount of boiling absolute Ethanol .

  • Anti-Solvent Addition: While keeping the solution hot (but below the boiling point of ether, 34.6°C - use extreme caution), add Diethyl Ether dropwise.

    • Safety: Remove heat source completely before adding ether.[1]

  • The Cloud Point: Continue adding ether until a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add 2-3 drops of Ethanol to clear the turbidity.[1]

  • Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. Crystallization is driven by the slow diffusion of the non-polar ether into the ethanol, forcing the ionic salt out of solution.

  • Workup: Filter and wash with a 1:1 mixture of cold EtOH/Ether, then pure Ether.

Troubleshooting & Mechanism Visualization

Common Failure Mode: "Oiling Out" If the product separates as a yellow/orange oil instead of crystals:

  • Cause: The solution temperature is above the melting point of the solvated salt, or the solvent polarity is too intermediate.

  • Remedy: Re-heat to dissolve the oil. Add a "seed crystal" of pure product. Scratch the glass surface to induce nucleation. Slow down the cooling rate.

Diagram: Recrystallization Decision Workflow

RecrystallizationWorkflow Start Start: Crude 3-Amino-1-phenylpropan-1-one HCl SolventChoice Select Solvent System Start->SolventChoice IPA_System System A: Acidic Isopropanol (High Yield) SolventChoice->IPA_System Batch > 5g Binary_System System B: EtOH + Et2O (High Purity) SolventChoice->Binary_System Analytical Std Dissolve Dissolve at Reflux IPA_System->Dissolve Binary_System->Dissolve Check_Clear Is Solution Clear? Dissolve->Check_Clear Hot_Filter Hot Filtration Check_Clear->Hot_Filter No (Particulates) Cooling Slow Cooling to RT Check_Clear->Cooling Yes Hot_Filter->Cooling Check_Crystals Crystal Formation? Cooling->Check_Crystals Oiling Oiling Out Observed Check_Crystals->Oiling No ( oily droplets) Harvest Filter & Vacuum Dry Check_Crystals->Harvest Yes (Needles) Remedy_Oil Re-heat & Add Seed Crystal or Increase Solvent Volume Oiling->Remedy_Oil Remedy_Oil->Cooling QC QC: Melting Point (185°C dec) HPLC Purity Harvest->QC

Figure 1: Decision matrix for solvent selection and troubleshooting during the recrystallization of


-aminoketone salts.

Quality Control Specifications

Upon successful recrystallization, the material must meet the following criteria to validate the protocol:

ParameterSpecificationMethod
Appearance White, crystalline needlesVisual Inspection
Melting Point 185°C - 186°C (with decomposition)Capillary MP Apparatus
Solubility Clear solution in water (10 mg/mL)Visual (Turbidity check)
Purity > 98.5%HPLC (C18 Column, Phosphate Buffer/ACN)

Note on Melting Point: A sharp melting point is the primary indicator of purity.[1] If the melting point is depressed (e.g., 175-180°C) or the range is wide (>2°C), the product likely contains moisture or the pyrazine dimer impurity. Repeat Protocol B.

References

  • Kalix, P. (1992).[7] Cathinone, a natural amphetamine.[7] Pharmacology & Toxicology, 70(2), 77-86.[7] Link

  • Sigma-Aldrich. (2023).[1] Product Specification: S(-)-Cathinone Hydrochloride. Link

  • Frontiers in Forensic Science. (2020). Extended Stability Evaluation of Selected Cathinones. Frontiers in Chemistry. Link

  • Organic Syntheses. (1973).[1] Acetophenone, 2-amino-, hydrochloride.[1] Coll. Vol. 5, p.43. Link[1]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 62258, Cathinone. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing 3-Amino-1-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Retro-Mannich Degradation

Document ID: TS-MAN-003 | Version: 2.1 | Status: Active

Executive Summary: The "Vanishing Product" Phenomenon

User Issue: "I synthesized 3-amino-1-phenylpropan-1-one, but after workup or overnight storage, the product turned into a polymer or disappeared, leaving only a vinyl ketone residue."

Root Cause: You are fighting an equilibrium. 3-Amino-1-phenylpropan-1-one is a


-aminoketone  (Mannich base). These compounds are thermodynamically unstable in their free-base form relative to their decomposition products (

-unsaturated ketone + amine). This decomposition is the Retro-Mannich Reaction .

Immediate Action:

  • Do not store this compound as a free base (oil/solid).

  • Convert immediately to the Hydrochloride (HCl) salt.

  • Avoid heating in neutral or basic media.

The Mechanism: Why It Degrades

To prevent the reaction, you must understand the enemy. The retro-Mannich reaction is driven by entropy (one molecule becoming two) and the stability of the conjugated enone system.

The Equilibrium Trap

In the presence of heat or base, the


-aminoketone undergoes 

-elimination.

RetroMannichMechanism MannichBase Mannich Base (3-Amino-1-phenylpropan-1-one) Enolate Enolate / Enol Intermediate MannichBase->Enolate Base/Heat (Deprotonation) Transition Transition State (E1cB-like) Enolate->Transition e- Push Enone Phenyl Vinyl Ketone (PVK) Transition->Enone Elimination Amine Ammonia (NH3) Transition->Amine Leaving Group Enone->MannichBase Michael Addn (Low Temp) Polymer Polymer / Oligomer (Brown Tar) Enone->Polymer Rapid Polymerization (Michael Addition)

Figure 1: The Retro-Mannich Cascade. Note that the resulting enone (Phenyl Vinyl Ketone) is highly reactive and will polymerize, effectively removing it from the equilibrium and driving the degradation to completion.

Stabilization Protocol: The HCl Salt Fortress

The only reliable way to stop the retro-Mannich reaction is to protonate the amine . An ammonium group (


) is not a lone-pair donor and cannot initiate the internal elimination mechanism effectively. It also cannot act as a nucleophile for polymerization.
Experimental Workflow: Salt Formation

Objective: Isolate 3-Amino-1-phenylpropan-1-one Hydrochloride.

ParameterSpecificationReason
Solvent Anhydrous Ethanol, Diethyl Ether, or 1,4-DioxaneAvoids water which can hydrolyze the salt or facilitate proton transfer.
Acid Source HCl gas (bubbled) or 4M HCl in DioxaneIntroduces the stabilizing proton without excess water.
Temperature 0°C to 5°CKinetic control; slows the elimination rate.
pH Target < 3Ensures 100% protonation of the amine.
Step-by-Step Procedure
  • Dissolution: Dissolve your crude reaction mixture (or isolated free base) in a minimal amount of cold anhydrous ethanol or isopropanol.

  • Acidification: Place the flask in an ice bath. Dropwise add 1.1 equivalents of concentrated HCl (or HCl in dioxane/ether).

    • Critical Check: Verify pH is distinctly acidic (pH 1-2) using paper.

  • Precipitation: Add cold diethyl ether (antisolvent) until the solution becomes turbid.

  • Crystallization: Store at -20°C overnight. The hydrochloride salt will crystallize as a stable white solid.

  • Filtration: Filter quickly under inert atmosphere (Argon/Nitrogen) if possible, though the salt is relatively air stable.

  • Drying: Dry in a vacuum desiccator over

    
    . Do not heat-dry. 
    

Troubleshooting & Handling Guide

This section addresses common failure points during the workup and isolation phases.

Decision Tree: Surviving the Workup

How do you handle the reaction mixture without losing the product?

WorkupStrategy Start Reaction Complete Q1 Is the reaction mixture Acidic? Start->Q1 Acidic Yes (Acidic) Q1->Acidic pH < 4 Basic No (Basic/Neutral) Q1->Basic pH > 7 Action1 Do NOT neutralize. Evaporate solvent < 40°C. Acidic->Action1 Action2 Cool to 0°C immediately. Basic->Action2 Result Isolate as HCl Salt Action1->Result Action3 Acidify with HCl/EtOH before concentration. Action2->Action3 Action3->Action1

Figure 2: Workup Decision Tree. The priority is maintaining an acidic environment to prevent the free base from existing long enough to degrade.

Frequently Asked Questions (FAQ)

Q1: Can I purify the free base using silica column chromatography?

  • Answer: Risky. Silica gel is slightly acidic, which is good, but the time spent on the column in organic solvents can lead to degradation. Furthermore, primary amines often streak on silica.

  • Solution: If you must use chromatography, use neutral alumina or deactivate the silica with 1% triethylamine (though this risks retro-Mannich). A better approach is recrystallization of the HCl salt from Ethanol/Ether.

Q2: My product turned into a brown oil during rotary evaporation. What happened?

  • Answer: You likely concentrated the free base at elevated temperatures (bath > 40°C). The heat drove the retro-Mannich reaction, releasing volatile ammonia and leaving behind phenyl vinyl ketone, which polymerized into the brown "tar."

  • Fix: Always acidify before evaporation. Keep the water bath below 35°C.

Q3: I need the free base for the next step. How do I handle it?

  • Answer: Generate it in situ.

    • Store the compound as the stable HCl salt.

    • When ready for the next reaction, suspend the salt in the solvent.

    • Add exactly 1 equivalent of a base (e.g.,

      
      , 
      
      
      
      ) cold and immediately add the next reagent. Do not isolate the free base.

Q4: Why is the primary amine (3-amino...) worse than dimethylamine derivatives?

  • Answer: Primary Mannich bases are significantly less stable than secondary or tertiary ones. They can undergo self-condensation (Schiff base formation between the amine of one molecule and the ketone of another) in addition to the retro-Mannich elimination [1].

References

  • Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses. CRC Press. (Definitive text on the instability of primary Mannich bases).
  • Cummings, T. F., & Shelton, J. R. (1960). Mannich Reaction Mechanisms. The Journal of Organic Chemistry, 25(3), 419–423. Link (Establishes the pH dependence of the kinetics).

  • Blicke, F. F. (1942). The Mannich Reaction. Organic Reactions, 1, 303-341. Link (Foundational review discussing the reversibility and stabilization via salts).

  • Agrawal, N., et al. (2012). Synthesis and stability studies of Mannich bases. Journal of Chemical and Pharmaceutical Research. (Discusses the decomposition of -aminoketones in aqueous media).

Technical Support Center: Synthesis of 3-Amino-1-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting Guide

Executive Summary

This technical guide addresses the synthesis of 3-amino-1-phenylpropan-1-one (also known as


-aminopropiophenone). While the Mannich reaction  is the most direct synthetic route, it is notoriously prone to low yields when targeting the primary amine due to over-alkylation and the instability of the free base.

This guide prioritizes yield improvement and product stability . We present two distinct workflows:

  • The Optimized Mannich Route: For rapid, one-pot synthesis (with strict pH/stoichiometry controls).

  • The Gabriel Synthesis Route: The "Gold Standard" for high-yield, high-purity applications, avoiding the formation of secondary/tertiary amine byproducts.

Module 1: The Optimized Mannich Route

Method: One-pot condensation of acetophenone, paraformaldehyde, and ammonium chloride. Status: High Risk / Moderate Reward. Common Yield: 20–40% (Unoptimized)


 50–60% (Optimized).
The Core Problem: Over-Alkylation

In a standard Mannich reaction, the product (a primary amine) is more nucleophilic than the starting ammonium source. As soon as 3-amino-1-phenylpropan-1-one forms, it attacks another molecule of formaldehyde/acetophenone to form the secondary amine (bis-Mannich base).

Protocol for Yield Maximization

To force the equilibrium toward the primary amine, you must use a large molar excess of the ammonium source and strictly control pH.

Reagents:

  • Acetophenone (1.0 eq)

  • Paraformaldehyde (1.2 eq)

  • Ammonium Chloride (3.0 – 5.0 eq) Critical for primary amine selectivity

  • Solvent: Ethanol (Absolute)

  • Catalyst: Conc. HCl (0.05 eq)

Step-by-Step Optimization:

  • The "Dry" Setup: Moisture inhibits iminium ion formation. Use absolute ethanol and add 3A molecular sieves if possible.

  • Acid Catalysis: Add catalytic HCl. The reaction requires an acidic environment (pH < 2) to promote the depolymerization of paraformaldehyde and the formation of the electrophilic iminium species.

  • Reflux Dynamics: Reflux at 80°C.

    • Troubleshooting Tip: If the reaction mixture turns dark orange/brown rapidly, the temperature is too high, promoting the elimination of the amine to form Phenyl Vinyl Ketone (PVK) , which then polymerizes into tar.

  • Workup (The Critical Step):

    • Cool to 0°C.

    • The product precipitates as the Hydrochloride Salt .

    • DO NOT neutralize to the free base during isolation. The free base is unstable and will cyclize or eliminate to PVK. Filter the solid and wash with cold acetone to remove unreacted acetophenone.

Module 2: The "Gold Standard" Gabriel Synthesis

Method: Nucleophilic substitution of 3-chloropropiophenone with Potassium Phthalimide, followed by hydrazinolysis. Status: High Reliability / High Yield. Expected Yield: >80%.

Why This Route?

This method completely eliminates the risk of over-alkylation. The phthalimide group acts as a "masked" primary amine that cannot react further.

Workflow Diagram

G Start 3-Chloropropiophenone Inter N-Substituted Phthalimide (Intermediate) Start->Inter SN2 Substitution (No Over-alkylation) Reagent1 Potassium Phthalimide (DMF, 80°C) Reagent1->Inter Product 3-Amino-1-phenylpropan-1-one (Primary Amine) Inter->Product Ing-Manske Deprotection Reagent2 Hydrazine Hydrate (Ethanol, Reflux) Reagent2->Product

Figure 1: The Gabriel Synthesis pathway ensures primary amine specificity by using a protected nitrogen source.

Detailed Protocol
  • Substitution:

    • Dissolve 3-chloropropiophenone (1.0 eq) in DMF.

    • Add Potassium Phthalimide (1.1 eq).

    • Heat to 80–90°C for 4 hours.

    • Checkpoint: TLC will show the disappearance of the starting chloride. The intermediate precipitates upon pouring into water.

  • Deprotection (Ing-Manske Procedure):

    • Suspend the intermediate in Ethanol.

    • Add Hydrazine Hydrate (1.2 eq).

    • Reflux for 2 hours.[1][2][3][4] A white precipitate (phthalhydrazide) will form.

  • Isolation:

    • Cool and filter off the phthalhydrazide byproduct.

    • Acidify the filtrate with HCl to pH 1.

    • Concentrate to obtain 3-amino-1-phenylpropan-1-one HCl .[5]

Module 3: Troubleshooting & Stability (FAQs)

Q1: My product turns into a sticky tar during workup. What happened?

Diagnosis: You likely generated Phenyl Vinyl Ketone (PVK) .[6] Mechanism: Under basic conditions (pH > 8) or high heat,


-aminoketones undergo a Hofmann-like elimination, releasing ammonia and forming PVK. PVK is a potent Michael acceptor and rapidly polymerizes into a brown tar.
Solution: 
  • NEVER isolate the free base as an oil.

  • Always keep the product in its protonated form (HCl salt).

  • If you must perform a basic extraction, keep the temperature < 5°C and work immediately.

Q2: I used the Mannich route, but I mostly got the secondary amine.

Diagnosis: Insufficient ammonium source. Solution: Increase Ammonium Chloride to 5 equivalents . The statistical probability of the formaldehyde reacting with the product (primary amine) decreases as the concentration of ammonia increases.

Q3: Can I use 3-bromopropiophenone instead of the chloro- analog?

Answer: Yes, but it is more reactive. Risk: Higher reactivity leads to faster elimination to PVK. If using the bromo- analog, lower the reaction temperature for the substitution step (e.g., Room Temperature to 50°C) to prevent elimination.

Comparative Data: Yield & Purity

ParameterMannich Route (Standard)Mannich Route (Optimized)Gabriel Synthesis (Recommended)
Yield 25–35%50–60%80–90%
Purity (Crude) Low (mix of amines)ModerateHigh
Step Count 1 (One-pot)1 (One-pot)2 (Sequential)
Atom Economy HighHighLower (Phthalimide waste)
Primary Risk Over-alkylationPolymerizationHydrazine handling

Visual Troubleshooting Logic

Troubleshooting Start Problem: Low Yield / Impure Product Q1 Is the product a dark tar/oil? Start->Q1 Q2 Is the product a mixture of amines? Q1->Q2 No Cause1 Cause: Elimination to Phenyl Vinyl Ketone (PVK) Q1->Cause1 Yes Cause2 Cause: Over-alkylation (Bis-Mannich formation) Q2->Cause2 Yes Fix1 Action: Maintain acidic pH during workup. Do not heat free base. Cause1->Fix1 Fix2 Action: Switch to Gabriel Synthesis OR use 5.0 eq Ammonium Chloride. Cause2->Fix2

Figure 2: Decision tree for diagnosing common synthetic failures.

References

  • Mannich Reaction Mechanism & Optimization

    • Mannich, C., & Krösche, W. (1917). Ueber das -Dimethylamino-propiophenon. Archiv der Pharmazie. (Foundational text on the instability of the free base).
    • Organic Syntheses, Coll.[7] Vol. 3, p. 305 (1955). "

      
      -Dimethylaminopropiophenone Hydrochloride".[1] (Demonstrates the standard acidic conditions required for stability).
      
  • Gabriel Synthesis Adaptation

    • Gibson, M.S., & Bradshaw, R.W. (1968). The Gabriel Synthesis of Primary Amines. Angewandte Chemie International Edition. (Comprehensive review of the phthalimide route).
  • Stability & Elimination (PVK Formation)

    • Bowden, K., et al. (1990).
    • (Safety and stability data).

Disclaimer: This guide is for research and development purposes only. The synthesis of


-aminoketones involves precursors that may be regulated in certain jurisdictions. Always consult local laws and MSDS before experimentation.

Sources

Minimizing polymerization side products in Mannich reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Minimizing Polymerization & Side Products in Aminoalkylation

Status: Open | Priority: High | Assigned To: Senior Application Scientist

Diagnostic Triage: Identify Your Side Product

Before optimizing, we must identify which polymerization pathway is ruining your yield. Use this diagnostic decision tree to classify your "gunk."

DiagnosticTree Start Describe the Side Product Q1 Is it a white, insoluble solid? Start->Q1 Q2 Is it a dark brown/black oil or tar? Q1->Q2 No Result1 Diagnosis: Paraformaldehyde Re-polymerization Cause: Incomplete depolymerization or pH shift. Q1->Result1 Yes Result2 Diagnosis: Vinyl Ketone Polymerization Cause: Thermal elimination of amine followed by polymerization. Q2->Result2 Yes (Intractable solid/tar) Result3 Diagnosis: Bis-Mannich Formation Cause: Over-alkylation (Stoichiometry issue). Q2->Result3 No (Viscous oil/mixture)

Figure 1: Diagnostic logic for classifying Mannich reaction byproducts.

Critical Troubleshooting: The "Why" and "How"

Issue A: The "Tar" Problem (Vinyl Ketone Polymerization)

The Mechanism: This is the most common cause of catastrophic failure. The Mannich base (your product) is thermally unstable as a free base. Upon heating, it undergoes a retro-Michael addition (elimination), ejecting the amine and forming an


-unsaturated ketone (vinyl ketone). This vinyl ketone is highly reactive and rapidly polymerizes into a dark tar.
  • Causality: High temperatures + Neutral/Basic pH.

  • The Fix:

    • Maintain Acidic pH: Keep the product protonated (as the ammonium salt) during the reaction and workup. The salt form cannot undergo elimination.

    • Lower Temperature: Many Mannich reactions proceed at 50–60°C; refluxing in ethanol (78°C) often triggers elimination.

Issue B: The "White Precipitate" (Paraformaldehyde)

The Mechanism: Formaldehyde is often generated in situ from paraformaldehyde. If the depolymerization is incomplete, or if the reaction medium cools too quickly without consuming the formaldehyde, it repolymerizes into a white solid that contaminates the product.

  • The Fix: Ensure complete depolymerization of paraformaldehyde (clear solution) before adding the ketone. Use a catalytic amount of acid and mild heat (60°C) for the amine/formaldehyde mixture first.

Issue C: Over-Alkylation (Bis-Mannich Bases)

The Mechanism: If the ketone has multiple acidic


-protons (e.g., acetone, cyclohexanone), the mono-Mannich product can react again. The product is often more reactive than the starting material because the introduced amine group can act as an internal base catalyst.
  • The Fix:

    • Stoichiometry: Use a large excess of the ketone (nucleophile).

    • Pre-formed Electrophile: Do not mix all three components at once. Generate the iminium ion first.[1][2][3]

Visualization: The Polymerization Pathways

Understanding the competition between the desired pathway and the "Death Spiral" of polymerization is critical for control.

ReactionPathways Ketone Ketone (Nucleophile) Product Mannich Base (Desired Product) Ketone->Product + Iminium Iminium Iminium Ion (Electrophile) Iminium->Product Vinyl Vinyl Ketone (Intermediate) Product->Vinyl Elimination (High Temp / Basic pH) Bis Bis-Mannich (Over-reaction) Product->Bis + Excess Iminium (Kinetic overshoot) Polymer Polymerized Tar (Dead End) Vinyl->Polymer Polymerization

Figure 2: Competitive pathways. The red path represents the elimination-polymerization mechanism often mistaken for simple decomposition.

Optimized Protocols

Protocol A: The "Clean" Method (Eschenmoser’s Salt)

Best For: High-value substrates, minimizing side products, and avoiding free formaldehyde entirely. Mechanism: Uses pre-formed N,N-dimethylmethyleneammonium iodide (Eschenmoser’s salt) as a stoichiometric electrophile.

ParameterSpecification
Reagent Eschenmoser's Salt (Dimethyl(methylene)ammonium iodide)
Solvent Dichloromethane (DCM) or Acetonitrile (MeCN)
Stoichiometry 1.0 equiv Ketone : 1.1 equiv Salt
Temperature 0°C to Room Temperature (Strictly controlled)

Step-by-Step:

  • Dissolve: Dissolve the ketone (1.0 equiv) in anhydrous DCM (0.5 M concentration) under nitrogen.

  • Add Salt: Add Eschenmoser’s salt (1.1 equiv) in one portion. The salt is not soluble initially but will dissolve as it reacts.

  • React: Stir at room temperature for 12–24 hours. Monitor by TLC (the salt stays at the baseline; product moves).

  • Workup (Critical):

    • Add 5% aqueous

      
       to neutralize.
      
    • Extract with DCM.[2]

    • Note: Do not use strong base or heat during workup to prevent elimination to the vinyl ketone.

Protocol B: The Modified One-Pot (Acid Catalyzed)

Best For: Large-scale synthesis using inexpensive reagents (Paraformaldehyde/Amine). Key Modification: Sequential addition to prevent Aldol condensation and ensure depolymerization.

Step-by-Step:

  • Depolymerization: In a round-bottom flask, combine Paraformaldehyde (1.2 equiv), Amine (HCl salt, 1.2 equiv), and Ethanol. Add catalytic conc.[4][5]

    
     (2-3 drops).
    
  • Activation: Heat to 60°C until the solution turns clear (indicates formation of the iminium ion and consumption of paraformaldehyde).

  • Addition: Add the Ketone (1.5 - 2.0 equiv) after the solution clears. This excess ketone statistically prevents bis-alkylation.

  • Reflux: Heat to reflux (approx. 80°C) for 2–4 hours.

  • Precipitation: Cool to 0°C. The Mannich base is often isolated as the Hydrochloride salt, which precipitates out. Filter and wash with cold acetone.

    • Why this works: Isolating the salt prevents the "Tar" elimination pathway described in Figure 2.

Frequently Asked Questions (FAQ)

Q: Why does my product turn into a brown oil during column chromatography? A: Silica gel is slightly acidic, but if you use a basic eluent (like triethylamine) or if the column heats up, the free base can undergo elimination to the vinyl ketone, which then polymerizes on the silica.

  • Fix: Elute with a solvent system containing 1% acetic acid to keep the nitrogen protonated, or perform crystallization of the HCl salt instead of chromatography.

Q: Can I use formalin (37% aq. formaldehyde) instead of paraformaldehyde? A: Yes, but formalin contains methanol (stabilizer) and water. Water can push the equilibrium back toward the starting materials (hydrolysis of the iminium ion). Paraformaldehyde is preferred for anhydrous conditions, which generally yield cleaner reaction profiles.

Q: How do I remove the Bis-Mannich side product? A: Bis-Mannich bases are significantly more polar and higher molecular weight than the mono-product. They often remain in the mother liquor if you crystallize the mono-product as an HCl salt from ethanol/acetone.

References

  • BenchChem. Strategies to minimize polymerization in Mannich reactions. (2025).[2][4][6][7] Retrieved from 4[2][4]

  • Alfa Chemistry. Mannich Reaction Mechanism and Eschenmoser's Salt.[4][5][8] Retrieved from 3

  • Thieme Connect. Mannich-Type Reactions and Iminium Salts.[9] Retrieved from 5

  • Chemistry Steps. Side Products of the Mannich Reaction. (2021).[10] Retrieved from 11

  • National Institutes of Health (NIH). Modern Variants of the Mannich Reaction. (1998).[12] Retrieved from 12

Sources

Technical Support Center: Stability & Isolation of Beta-Aminoketones (Mannich Bases)

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #MB-PH-CTRL Subject: Preventing Amine Elimination (Retro-Mannich) via pH Control Assigned Specialist: Senior Application Scientist, Chemical Stability Group

Executive Summary

You are likely accessing this guide because your beta-aminoketone (Mannich base) yield plummeted during workup, or your isolated product decomposed into a vinyl ketone and an amine upon standing.

The Root Cause: Beta-aminoketones are thermodynamically unstable relative to their elimination products (


-unsaturated ketones + free amine). This elimination follows an E1cB mechanism  or a Retro-Mannich  pathway, both of which are catalyzed by base  and heat .

The Solution: The stability of Mannich bases is strictly pH-dependent. To prevent elimination, you must maintain the nitrogen atom in its protonated state (ammonium salt) as long as possible. Do not treat these compounds like standard amines during workup.

Module 1: The Mechanistic Root Cause

To troubleshoot effectively, you must understand the enemy: the E1cB Elimination Pathway .

In a neutral or basic environment (pH > 7), the


-proton (next to the ketone) becomes acidic. A base removes this proton to form an enolate. If the amine group is not protonated, it acts as a leaving group, collapsing the enolate to eject the amine and form an enone (vinyl ketone).
Diagram: The pH-Dependent Elimination Trap

MannichStability MB_Salt Mannich Base Salt (Stable, pH < 4) R-C(=O)-CH2-CH2-NHR'2+ MB_Free Free Mannich Base (Meta-Stable) R-C(=O)-CH2-CH2-NR'2 MB_Salt->MB_Free Deprotonation (pH > 7) Products Elimination Products (Enone + Amine) R-C(=O)-CH=CH2 + HNR'2 MB_Free->MB_Salt Acidification (HCl/H2SO4) Enolate Enolate Intermediate (Transient, Reactive) [R-C(-O)=CH-CH2-NR'2]- MB_Free->Enolate Base removes alpha-proton Enolate->Products E1cB Elimination (Irreversible)

Figure 1: The Kinetic Stability Pathway. Protonation locks the compound in the green "Safe Zone." Deprotonation opens the pathway to the red "Elimination Zone."

Module 2: Troubleshooting Workups (The "How")

Standard amine workups involve basifying the aqueous layer to pH 10-12 to extract the free amine into organic solvent. This is catastrophic for Mannich bases.

Protocol A: The "Direct Salt" Isolation (Recommended)

Best for: High stability, long-term storage, and purity.

  • Reaction Quench: Do not quench with water/base. If the reaction solvent is non-polar (e.g., Ethanol, Dioxane), cool to 0°C.

  • Acidification: Add anhydrous HCl (in ether or dioxane) directly to the reaction mixture until pH ~1-2.

  • Precipitation: The Mannich base hydrochloride usually precipitates.

  • Filtration: Filter the solid under inert atmosphere (Argon/N2). Wash with cold ether.

  • Drying: Vacuum dry at room temperature. Do not heat.

Protocol B: The "Cold Buffer" Extraction (If Free Base is Required)

Best for: Immediate use in subsequent steps (e.g., alkylation, reduction).

  • Temperature Control: Cool the entire biphasic mixture to < 5°C.

  • pH Adjustment:

    • Slowly adjust the aqueous layer to pH 7.5 - 8.0 using saturated NaHCO₃.

    • Critical: Do NOT exceed pH 8.5.

  • Rapid Extraction: Extract immediately with cold Dichloromethane (DCM) or Ethyl Acetate.

  • Drying: Dry organic layer over MgSO₄ (neutral) for only 5 minutes. Avoid basic drying agents like K₂CO₃.

  • Concentration: Evaporate solvent at < 25°C under high vacuum. Do not use a warm water bath.

Decision Logic: Workup Strategy Selector

WorkupLogic Start Reaction Complete Isolate Is the Free Base ABSOLUTELY required? Start->Isolate SaltPath Protocol A: Acidic Precipitation (Isolate as HCl Salt) Isolate->SaltPath No (Preferred) FreeBasePath Protocol B: Cold Extraction Isolate->FreeBasePath Yes Storage Store at -20°C (Stable for months) SaltPath->Storage pHCheck Strict pH Control (pH 7.0 - 8.0) FreeBasePath->pHCheck UseNow Use Immediately in Next Step pHCheck->UseNow

Figure 2: Decision tree for selecting the correct isolation method based on downstream requirements.

Module 3: Stability Data & Storage

The half-life of Mannich bases decreases logarithmically as pH increases. The following table summarizes general stability trends observed in beta-aminoketones (e.g., derived from acetophenone and dimethylamine).

ConditionpH EnvironmentDominant SpeciesEstimated Stability (

)
Recommended Action
Strongly Acidic pH < 3Ammonium Salt (

)
> 6 MonthsStore Here. Ideal for shelf life.
Weakly Acidic pH 4 - 6Ammonium/Free Base MixWeeksAcceptable for short-term handling.
Neutral pH 7.0 - 7.5Free Base (

)
Hours to DaysRisk Zone. Process immediately.
Basic pH > 8.5Free Base + EnolateMinutesCritical Failure. Elimination occurs rapidly.

Module 4: Frequently Asked Questions (FAQ)

Q1: I tried to purify my Mannich base on silica gel, but I lost all my product. What happened? A: Standard silica gel is slightly acidic (pH 4-5), which is actually good for stability, but Mannich bases often stick irreversibly to the silica due to strong electrostatic interactions.

  • The Trap: Researchers often add Triethylamine (TEA) to the eluent to prevent streaking. The TEA raises the pH, deprotonates the Mannich base, and catalyzes the elimination reaction on the column.

  • The Fix: Recrystallization is vastly superior for Mannich bases. If you must use chromatography, use neutral alumina or reverse-phase (C18) with an acidic buffer (0.1% TFA).

Q2: My product turned into a polymer/tar during rotary evaporation. A: You likely heated the water bath too high while the compound was in its free-base form. The elimination product (vinyl ketone) is highly reactive and will polymerize or react with the free amine (Michael addition) to form complex tars.

  • The Fix: Keep the water bath < 25°C. Add a trace of HCl to the flask before evaporation if the downstream step tolerates it.

Q3: Can I store the free base in the freezer? A: It is risky. Even at -20°C, moisture condensation can create localized basic pockets or hydrolysis. Always convert to the Hydrochloride, Hydrobromide, or Oxalate salt for storage.

References

  • Mechanism of Elimination: Dimmock, J. R., et al. "Mannich bases of aryl substituted 1-phenyl-1-ethanones... and related compounds." European Journal of Medicinal Chemistry, 1989.

  • pH Dependence: Bundgaard, H., & Johansen, M. "Pro-drugs as drug delivery systems IV: N-Mannich bases as potential novel pro-drugs for amides, ureides, amines, and other NH-acidic compounds." Journal of Pharmaceutical Sciences, 1980.

  • Synthetic Protocols & Stability: Blicke, F. F. "The Mannich Reaction."[1][2][3][4][5][6][7][8][9][10] Organic Reactions, Vol 1, 1942.[6] (Foundational text on the instability of free bases).

  • Modern Application (Prodrugs): Bartosova, L., et al. "Beta-aminoketones as prodrugs with pH-controlled activation." International Journal of Pharmaceutics, 2007. (Demonstrates rapid elimination at pH 7.4).[7][11]

Sources

Technical Support Center: Purification of Hygroscopic 3-Amino-1-phenylpropan-1-one Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of hygroscopic 3-amino-1-phenylpropan-1-one salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the purification of these valuable synthetic intermediates.[1] As a class of compounds prone to moisture absorption, their purification requires specific techniques and a thorough understanding of their chemical behavior. This document provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of their purification.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of hygroscopic 3-amino-1-phenylpropan-1-one salts. Each problem is followed by a detailed, step-by-step troubleshooting protocol.

Issue 1: Product "oiling out" or failing to crystallize during recrystallization.

Causality: "Oiling out" occurs when the dissolved solute separates from the solution as a liquid rather than a solid. This is common with hygroscopic compounds, as absorbed water can act as an impurity, depressing the melting point and interfering with crystal lattice formation. The choice of an inappropriate solvent system can also be a significant factor.

Troubleshooting Protocol:

  • Solvent System Re-evaluation:

    • Principle: The ideal recrystallization solvent should dissolve the compound when hot but not when cold. For amine salts, polar solvents are often required.[2]

    • Action: If a single solvent system is failing, consider a binary solvent system. A common approach is to dissolve the salt in a minimal amount of a good solvent (e.g., a lower alcohol like ethanol or methanol) at an elevated temperature and then slowly add a miscible "anti-solvent" (a poor solvent, such as toluene, xylene, or an alkane) until turbidity is observed.[3] This gradually decreases the solubility, promoting crystal formation over oiling out.

  • Azeotropic Water Removal:

    • Principle: Co-distilling the sample with a solvent that forms a low-boiling azeotrope with water can effectively remove residual moisture.[3][4]

    • Action: Dissolve the crude, oily product in a suitable solvent like toluene. Heat the mixture to reflux using a Dean-Stark apparatus to physically separate the water. Once all the water is removed, allow the solution to cool slowly. If the compound is soluble in hot toluene, crystals should form upon cooling. If not, this step can be used as a pre-purification drying method before attempting recrystallization from a different solvent system.

  • Seeding:

    • Principle: Introducing a small, pure crystal of the desired compound (a seed crystal) can initiate crystallization by providing a template for crystal growth.

    • Action: If a small amount of pure, solid material is available from a previous successful crystallization, add a single, small crystal to the cooled, supersaturated solution.

  • Temperature Gradient Control:

    • Principle: Rapid cooling can shock the system, favoring the formation of an amorphous oil over an ordered crystal lattice.

    • Action: Ensure the cooling process is slow and gradual. Insulate the crystallization vessel to slow down the rate of cooling.

Issue 2: The purified salt remains persistently damp or sticky, even after drying.

Causality: This is a direct consequence of the salt's hygroscopicity. The compound readily absorbs moisture from the atmosphere. Standard drying techniques like air drying or using a standard laboratory oven may be insufficient to remove all the bound and unbound water.

Troubleshooting Protocol:

  • High-Vacuum Drying:

    • Principle: Lowering the pressure significantly reduces the boiling point of water, facilitating its removal at lower temperatures and minimizing the risk of thermal degradation of the compound.

    • Action: Dry the salt under a high vacuum (e.g., using a Schlenk line or a vacuum oven). For particularly stubborn cases, gentle heating (if the compound's thermal stability allows) can be applied in conjunction with the vacuum.

  • Drying in the Presence of a Desiccant:

    • Principle: A strong desiccant will actively absorb water vapor from the atmosphere surrounding the sample, creating an extremely dry environment that encourages the release of water from the hygroscopic salt.[5]

    • Action: Place the sample in a vacuum desiccator containing a powerful desiccant such as phosphorus pentoxide (P₂O₅).[4] P₂O₅ is a more aggressive drying agent than silica gel or calcium chloride.

  • Lyophilization (Freeze-Drying):

    • Principle: This technique involves freezing the material and then reducing the surrounding pressure to allow the frozen water to sublimate directly from the solid phase to the gas phase.[4][6] It is particularly useful for heat-sensitive and highly hygroscopic materials.[6][7]

    • Action: If the salt is dissolved in a suitable solvent (e.g., water or a solvent with a relatively high freezing point), it can be frozen and then lyophilized to obtain a dry, often fluffy powder. This method is highly effective at removing water without compromising the compound's integrity.[7]

Issue 3: Discoloration of the 3-amino-1-phenylpropan-1-one salt during purification or storage.

Causality: Amine compounds can be susceptible to oxidation, which can lead to the formation of colored impurities.[2] This can be exacerbated by exposure to light, air (oxygen), and elevated temperatures during purification.

Troubleshooting Protocol:

  • Inert Atmosphere:

    • Principle: Performing purification steps under an inert atmosphere minimizes contact with atmospheric oxygen, thereby reducing the potential for oxidation.

    • Action: Conduct recrystallizations and filtrations under a blanket of an inert gas such as nitrogen or argon.

  • Use of Antioxidants (with caution):

    • Principle: In some cases, trace amounts of antioxidants can be added to the solvent to inhibit oxidative degradation.

    • Action: This should be approached with caution as it introduces another potential impurity. If attempted, a very small amount of a suitable antioxidant, such as butylated hydroxytoluene (BHT), could be considered, but its compatibility and subsequent removal must be carefully evaluated.

  • Activated Carbon Treatment:

    • Principle: Activated carbon has a high surface area and can adsorb colored impurities from a solution.

    • Action: During the recrystallization process, after the salt is fully dissolved in the hot solvent, a small amount of activated carbon can be added. The mixture is then hot-filtered to remove the carbon and the adsorbed impurities before allowing the solution to cool and crystallize.

  • Proper Storage:

    • Principle: Limiting exposure to light and oxygen during storage is crucial for maintaining the purity and color of the salt.[8]

    • Action: Store the purified, dry salt in an amber-colored vial under an inert atmosphere (e.g., backfilled with nitrogen or argon) and in a desiccator.[8]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the best general practices for handling and storing hygroscopic 3-amino-1-phenylpropan-1-one salts in the lab?

A1:

  • Handling: Whenever possible, handle these salts in a glove box with a controlled, low-humidity atmosphere. If a glove box is not available, work quickly and efficiently in a fume hood on a dry day.

  • Storage: Always store the salts in tightly sealed containers, preferably with a PTFE-lined cap. For long-term storage, placing the primary container inside a secondary container with a desiccant is a good practice.[9] Sealing the container with parafilm can provide an additional barrier to moisture ingress.[9]

Q2: Can I use NMR spectroscopy to determine the water content in my sample?

A2: Yes, proton NMR (¹H NMR) can be a useful tool for detecting the presence of water. The water peak in the NMR spectrum will appear as a broad singlet, and its chemical shift can vary depending on the solvent used. By integrating the water peak and comparing it to the integration of a known proton signal from your compound, you can estimate the molar ratio of water to your compound. However, it is crucial to use a dry NMR solvent to avoid overestimating the water content.[4]

Q3: Are there alternative purification techniques to recrystallization for these salts?

A3: While recrystallization is a common and effective method, other techniques can be employed:

  • Column Chromatography: For small-scale purifications or for separating mixtures with very similar solubility profiles, column chromatography using a suitable stationary phase (e.g., silica gel) and eluent system can be effective. However, the hygroscopic nature of the salt can sometimes lead to band broadening on the column.

  • Preparative HPLC: For achieving very high purity, preparative high-performance liquid chromatography (HPLC) is a powerful option. This allows for fine separation of the desired compound from its impurities.

Q4: How does the choice of the counter-ion (e.g., hydrochloride, hydrobromide) affect the hygroscopicity and purification of the salt?

A4: The choice of the counter-ion can significantly impact the salt's physical properties, including its hygroscopicity and crystallinity. Some salts may be more or less hygroscopic than others. For example, if you are consistently having trouble with the hydrochloride salt, it may be worthwhile to synthesize and purify a different salt form (e.g., hydrobromide, tartrate) to see if it has more favorable crystallization and handling properties.[10]

Q5: What is the role of pH during the work-up and purification of 3-amino-1-phenylpropan-1-one salts?

A5: The pH is critical. 3-Amino-1-phenylpropan-1-one is a basic compound. To form the salt (e.g., the hydrochloride), the free base is treated with the corresponding acid (e.g., HCl). During an aqueous work-up, maintaining a sufficiently acidic pH is necessary to keep the compound in its protonated, water-soluble salt form. If the pH becomes too high (basic), the salt will be neutralized to the free base, which may have different solubility characteristics and could potentially separate from the aqueous solution.

Section 3: Visualized Workflows

Workflow for Troubleshooting "Oiling Out"

G start Product 'Oils Out' During Recrystallization solvent Re-evaluate Solvent System (e.g., try binary solvent system) start->solvent azeotrope Perform Azeotropic Water Removal (e.g., with toluene) solvent->azeotrope If still oils out success Crystalline Product Obtained solvent->success If successful seed Attempt Seeding with Pure Crystal azeotrope->seed After drying azeotrope->success If successful cooling Control Cooling Rate (slow, gradual cooling) seed->cooling If no spontaneous crystallization seed->success If successful cooling->success failure Persistent Oiling cooling->failure If still oils out

Caption: Decision-making workflow for addressing product oiling out during recrystallization.

Workflow for Drying a Hygroscopic Salt

G start Purified Salt is Damp/Sticky high_vac Dry under High Vacuum start->high_vac lyophilize Consider Lyophilization (Freeze-Drying) start->lyophilize For heat-sensitive compounds check_dryness Check for Residual Moisture (e.g., by ¹H NMR) high_vac->check_dryness desiccator Dry in Vacuum Desiccator with P₂O₅ success Dry, Free-Flowing Solid desiccator->success lyophilize->success check_dryness->desiccator If still damp check_dryness->success If dry

Caption: A workflow for selecting an appropriate drying method for a hygroscopic salt.

Section 4: Data Summary

Table 1: Common Solvents for Recrystallization and Azeotropic Drying

Solvent SystemApplicationRationale
Ethanol/TolueneRecrystallizationEthanol acts as the primary solvent, while toluene serves as the anti-solvent to induce crystallization.
Methanol/Diethyl EtherRecrystallizationMethanol dissolves the polar salt, and the addition of the less polar diethyl ether reduces solubility.
TolueneAzeotropic DryingForms a low-boiling azeotrope with water (boiling point ~85°C), effectively removing it from the sample.
AcetonitrileAzeotropic DryingForms an azeotrope with water and is often easier to remove by rotary evaporation than toluene.[4]

References

  • Scribd. (n.d.). Drying Process in Pharmaceutical Technology. Retrieved from [Link]

  • PerMix. (2025, December 9). Mixing & Drying Hygroscopic Materials. Retrieved from [Link]

  • Anbarasan, A., et al. (2018). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research, 10(3), 61-67.
  • PMC. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol. Retrieved from [Link]

  • Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
  • Unknown Source. (n.d.).
  • Google Patents. (n.d.). US3148214A - Isolation and purification of quaternary ammonium salts.
  • Clinical Gate. (2015, February 8). Drying. Retrieved from [Link]

  • ChemBK. (2024, April 9). 3-[Methyl(phenylmethyl)amino]-1-phenyl-1-propanone hydrochloride. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Reddit. (2023, February 16). How to remove water from a hygroscopic solid. Retrieved from [Link]

  • Sciencemadness.org. (2007, October 11). drying the water out of hygroscopic crystals. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Methylamino-3-phenylpropan-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-1-phenylpropan-1-ol. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Amino-1-phenylpropan-1-one hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 1-Propanone, 3-amino-1-phenyl-. Retrieved from [Link]

  • ResearchGate. (2016, October 24). Can someone help guide to research on stabilizing hygroscopic compounds?. Retrieved from [Link]

  • precisionFDA. (n.d.). 3-(METHYL(PHENYLMETHYL)AMINO)-1-PHENYL-1-PROPANONE HYDROCHLORIDE. Retrieved from [Link]

  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Retrieved from [Link]

  • ResearchGate. (n.d.). How to successfully crystallize hygroscopic organic onium salts. Retrieved from [Link]

  • Waters Corporation. (n.d.). LC Purification Troubleshooting Guide. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....
  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

Sources

Overcoming solubility issues of 3-Amino-1-phenylpropan-1-one in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific solubility and stability challenges associated with 3-Amino-1-phenylpropan-1-one (a


-aminoketone Mannich base).

Unlike its


-isomer (Cathinone), this molecule's primary instability mode is the Retro-Mannich reaction , which leads to deamination and the formation of phenyl vinyl ketone. This creates a critical solubility paradox: the stable salt form is insoluble in organic reaction media, while the soluble free base is prone to rapid decomposition.

Topic: Solubility Optimization & Stability Management in Organic Synthesis Version: 2.1 (Current) Audience: Medicinal Chemists, Process Engineers[1]

The Solubility-Stability Paradox

Issue: Users frequently report that the HCl salt is insoluble in DCM/THF, but neutralizing it causes the oil to turn brown/polymerize or lose amine content.

Technical Insight: The hydrochloride salt (CAS 7495-58-1) is stable because the protonated amine cannot act as a leaving group.[1] Upon neutralization (free-basing) to improve organic solubility, the amine becomes nucleophilic but also a potential leaving group. Under thermal stress or prolonged basic conditions, the molecule undergoes a Retro-Mannich elimination , releasing ammonia and phenyl vinyl ketone (which subsequently polymerizes).

Comparative Solubility Profile
SolventHCl Salt FormFree Base FormStability Risk (Free Base)
Water High (>100 mg/mL)Low/ModerateHydrolysis risk at pH > 9
Ethanol/MeOH HighHighModerate (Solvolysis)
DCM/Chloroform Insoluble High High (if acidic traces present)
Ether/Hexane InsolubleModerateLow (Precipitates if wet)
DMSO/DMF HighHighHigh (Promotes elimination)

Troubleshooting Guide: Workup & Extraction

Scenario: "I tried to extract the free base into DCM using 1M NaOH, but my yield dropped, and the organic layer turned dark."

Root Cause: Strong bases (NaOH) and heat accelerate the Retro-Mannich elimination.[1] The "dark oil" is polymerized phenyl vinyl ketone.[1]

Protocol A: The "Cold-Flash" Biphasic Extraction

Use this method to transfer the amine into organic solvent for immediate use.

  • Cool Down: Chill the aqueous solution of the HCl salt to 0°C – 4°C (Ice bath).

  • Solvent Choice: Add pre-chilled Dichloromethane (DCM) .[1] Avoid Ether (solubility is often insufficient).[1]

  • Mild Basification: Do NOT use NaOH.[1] Slowly add saturated NaHCO₃ or K₂CO₃ solution while stirring vigorously.

    • Target pH: 8.5 – 9.0 (Just enough to deprotonate, not enough to catalyze elimination).

  • Speed is Key: Separate layers immediately.

  • Drying: Dry over MgSO₄ (mildly acidic nature helps stability compared to basic K₂CO₃ drying agents) at 0°C.

  • Usage: Do not concentrate to dryness if possible. Use the DCM solution directly in the next step.

Workflow Visualization: Preventing Retro-Mannich

RetroMannichPrevention cluster_safe Safe Operating Window Salt HCl Salt (Stable, Polar) Base Free Base (Unstable, Lipophilic) Salt->Base pH > 8.5 (Cold) Elim Elimination Products (Phenyl Vinyl Ketone + NH3) Base->Elim Heat (>25°C) Strong Base (pH > 10) Prolonged Time Target Target Reaction (N-Alkylation/Acylation) Base->Target Immediate Use Non-nucleophilic Base

Figure 1: The kinetic competition between productive reaction and Retro-Mannich decomposition.

Troubleshooting Guide: Reaction Optimization

Scenario: "The HCl salt won't dissolve in my reaction solvent (THF/Dioxane), but I cannot free-base it due to instability."

Solution: Do not isolate the free base.[1] Use In-Situ Liberation or Phase Transfer Catalysis .[1]

Strategy 1: The "In-Situ" Neutralization (Recommended)

Instead of pre-extracting, generate the reactive species inside the reaction vessel.

  • Solvent: DMF or Acetonitrile (The HCl salt has partial solubility; the free base is soluble).

  • Base: Use a hindered, organic base like DIPEA (Hünig's Base) or N-Methylmorpholine .[1]

  • Why: These bases buffer the HCl generated without creating a high pH environment that triggers elimination.[1]

  • Protocol:

    • Suspend 3-Amino-1-phenylpropan-1-one HCl in DMF.

    • Add 1.1 eq DIPEA.[1] Stir for 10 min (Solution clears).

    • Add electrophile immediately.[1]

Strategy 2: Phase Transfer Catalysis (PTC)

If the reaction must be done in non-polar solvents (e.g., Toluene) where the salt is rock-hard:

  • System: Toluene (Organic) + Saturated K₂CO₃ (Aqueous).[1]

  • Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%).[1]

  • Mechanism: TBAB shuttles the deprotonated amine into the toluene layer where it reacts instantly, minimizing its residence time as a free base.

Decision Tree: Solvent & Base Selection

SolventSelection Start Reaction Requirement Polar Can use DMF/DMSO? Start->Polar NonPolar Must use DCM/Toluene? Start->NonPolar MethodA Method A: In-Situ DIPEA/NMM Polar->MethodA Yes MethodB Method B: Biphasic PTC (TBAB) NonPolar->MethodB Standard Electrophile MethodC Method C: Boc-Protection First NonPolar->MethodC Sensitive/Slow Reaction

Figure 2: Selecting the correct solubilization strategy based on solvent constraints.

Advanced Stabilization: Protecting Groups

Scenario: "I need to store the intermediate or perform a slow reaction (24h+)."

Technical Insight: The free primary amine is the liability. Masking it as a carbamate (Boc/Fmoc) eliminates the nucleophilicity required for self-condensation and significantly reduces the acidity of the


-protons, inhibiting the Retro-Mannich mechanism.
Protocol: One-Pot Solubilization & Protection

To convert the insoluble HCl salt into a soluble, stable organic building block:

  • Suspend: 10 mmol HCl salt in 20 mL Dichloromethane.

  • Add: 1.1 eq Di-tert-butyl dicarbonate (Boc₂O) .

  • Add: 2.2 eq Triethylamine (TEA) dropwise at 0°C.

    • Note: The suspension will clear as the Boc-amine forms and dissolves in DCM.[1]

  • Workup: Wash with dilute citric acid (removes TEA), then brine.

  • Result: N-Boc-3-amino-1-phenylpropan-1-one .

    • Solubility: Highly soluble in EtOAc, DCM, Toluene.

    • Stability:[1][2] Stable at Room Temp.[1] Can be purified on silica.[1]

Frequently Asked Questions (FAQ)

Q: Can I use heat to dissolve the HCl salt in reaction mixtures? A: Avoid if possible. Heating the salt in the presence of any base (even weak ones) accelerates the Retro-Mannich reaction. If heat is required for the reaction, use the N-Boc protected form instead.

Q: My product has a strong smell of ammonia. What happened? A: This confirms decomposition.[1] The Retro-Mannich reaction releases ammonia (


) and phenyl vinyl ketone.[1] The reaction has likely failed or yield is severely compromised. Ensure pH was kept < 9.5 and temperature < 0°C during neutralization.

Q: Is this the same as Cathinone? A: No. Cathinone is 2-amino-1-phenylpropan-1-one (


-aminoketone).[1] This topic covers the 3-amino isomer (

-aminoketone).[1] While both are unstable as free bases, the

-isomer dimerizes to pyrazines, whereas the

-isomer (this compound) undergoes elimination to enones.

References

  • Mannich Base Stability & Retro-Mannich Reaction

    • Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses. CRC Press.[1] (Fundamental text on the instability of

      
      -aminoketones).
      
    • Mechanism of Deamination: Blicke, F. F. (1942).[1] The Mannich Reaction. Organic Reactions, 1, 303-341.[1]

  • Solubility Data & Properties

    • PubChem Compound Summary for CID 121548 (3-Amino-1-phenylpropan-1-ol/one derivatives).[1]

    • General Handling of Amine Salts: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1]

  • Prodrug/Stability Applications

    • Bundgaard, H., & Johansen, M. (1980). Pro-drugs as drug delivery systems.[1] XIII. Kinetics of decomposition of N-Mannich bases of salicylamide and benzamide in aqueous solution. International Journal of Pharmaceutics. (discusses pH-dependent elimination kinetics).[1]

  • Catalytic Strategies (PTC)

    • Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.[1]

Sources

Optimizing catalyst load for hydrogenation of 3-Amino-1-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Optimization of Catalyst Load & Process Troubleshooting Reference ID: APP-HYDRO-OPT-2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

The Challenge: The hydrogenation of 3-Amino-1-phenylpropan-1-one (and its N-methyl derivatives) is the critical step in synthesizing the core scaffold of major antidepressants like Fluoxetine (Prozac) and Atomoxetine .

While the transformation appears to be a simple ketone-to-alcohol reduction, it is fraught with two competing failure modes:

  • Retro-Mannich Decomposition: The substrate is a Mannich base. Under low hydrogen pressure or insufficient catalyst activity, it reverts to acetophenone and amine (irreversible yield loss).

  • Catalyst Poisoning: The basic nitrogen in the substrate binds strongly to active metal sites (Pd, Pt, Ru), stalling the reaction.

The Solution: Optimization of catalyst load is not a linear cost-cutting exercise. It is a balance between reaction rate (hydrogenation) and decomposition rate (retro-Mannich). This guide provides the protocols to navigate this "danger zone."

The "Golden Batch" Protocol (Baseline)

Use this protocol as your control standard before attempting to lower catalyst loading.

Standard Operating Procedure (SOP-APP-01)
ParameterSpecificationRationale
Substrate Form Hydrochloride Salt (Essential)CRITICAL: Free base is unstable and poisons the catalyst. The HCl salt stabilizes the Mannich base and prevents N-coordination to the metal.
Catalyst 5% Pd/C (50% water wet)Standard heterogeneous catalyst. (Note: Use Ru-Noyori complexes for enantioselective requirements).
Loading (Initial) 5.0 wt% (dry basis relative to substrate)High initial load ensures hydrogenation rate > decomposition rate.
Solvent Methanol or Water/MeOH (1:1) High solubility for the salt; protic solvents facilitate proton transfer.
Pressure 5 – 10 bar (70 – 145 psi) Higher pressure favors hydrogenation over retro-Mannich elimination.
Temperature 25°C – 40°C Do not exceed 50°C. Higher temps accelerate retro-Mannich decomposition exponentially.
Additives None (if using HCl salt)If using free base (not recommended), add 1.1 eq. HCl or H₃PO₄.

Visualizing the Reaction Landscape

The following diagram illustrates the competing pathways. Your goal is to maximize the green path while suppressing the red paths.

ReactionPathways Substrate 3-Amino-1-phenylpropan-1-one (Mannich Base HCl) Product Target Alcohol (3-Amino-1-phenylpropan-1-ol) Substrate->Product Hydrogenation (Fast at <40°C) Decomp Acetophenone + Amine/Ammonium Substrate->Decomp Retro-Mannich (Dominates at >50°C or Low Pressure) Poison Catalyst Poisoning (Free Amine Binding) Substrate->Poison pH > 7 OverRed Phenylpropylamine (Hydrogenolysis) Product->OverRed Over-Reduction (High Temp + High Load) Poison->Substrate Stalled Rate

Figure 1: Reaction network showing the primary hydrogenation pathway (Green) vs. the Retro-Mannich decomposition (Red) and Over-reduction (Yellow).

Troubleshooting Guide (Q&A)

Q1: My reaction stalls at 80% conversion. Adding more hydrogen doesn't help. Why?

  • Diagnosis: Catalyst Poisoning.[1][2]

  • Root Cause: As the reaction proceeds, if there is any free amine present (or if the HCl stoichiometry is slightly off), the amine binds to the Pd surface.

  • Fix: Ensure the starting material is a stoichiometric HCl salt . If using free base, you must add 1.05–1.1 equivalents of acid.

  • Recovery: Filter the catalyst and re-start with fresh catalyst and a small amount of acid (acetic or dilute HCl) to re-protonate the amine.

Q2: I see a large impurity peak (Acetophenone) in my HPLC. Yield is low.

  • Diagnosis: Retro-Mannich Decomposition.

  • Root Cause: The hydrogenation rate was too slow, allowing the unstable Mannich base to fall apart. This happens if:

    • Catalyst load is too low.

    • H₂ pressure is too low (< 2 bar).

    • Temperature is too high (> 50°C).

  • Fix: Increase H₂ pressure immediately. Do not heat the reaction to "push" it; this will only increase the impurity.

Q3: Can I use Raney Nickel instead of Pd/C?

  • Answer: Yes, Raney Nickel is cheaper and often used for the N,N-dimethyl analog.

  • Caveat: Raney Ni is less active at lower pressures. You will likely need 20–50 bar pressure to outcompete the retro-Mannich decomposition. Ensure the pH is not too acidic (Raney Ni dissolves in strong acid), so use a buffered system or the free base only if high pressure is available.

Catalyst Load Optimization Strategy

Reducing catalyst load (Cost of Goods Sold - COGS) is desirable, but you cannot simply drop from 5% to 0.5% without risking batch failure (decomposition).

The "Safe-Scaling" Protocol:

StepActionMetric to Monitor
1. Establish Baseline Run at 5 wt% load , 5 bar, 30°C.Record Time to Completion (TTC) (e.g., 2 hours).
2. Mass Transfer Check Run at 5 wt% load , 1000 RPM vs 500 RPM.If rate doubles, you are Mass Transfer Limited . You are wasting catalyst. Improve stirring/gas dispersion before lowering load.
3. Step-Down (Linear) Reduce load to 2.5 wt% .If TTC doubles (4 hours), the reaction is kinetically controlled. This is safe if no acetophenone appears.
4. The "Kill Zone" Reduce load to 1.0 wt% .Danger: If TTC extends beyond 8-10 hours, retro-Mannich decomposition becomes statistically significant.
5. Compensation To run at 0.5 - 1.0 wt% , you must Increase Pressure (e.g., to 20 bar).Higher pressure compensates for lower catalyst surface area, keeping the rate high enough to beat decomposition.
Optimization Decision Tree

OptimizationTree Start Start Optimization (Current Load: 5%) CheckImpurity Check HPLC for Acetophenone? Start->CheckImpurity YesImpurity Yes: >1% Acetophenone CheckImpurity->YesImpurity Decomposition Detected NoImpurity No: Clean Product CheckImpurity->NoImpurity Stable Action1 STOP: Do not lower load. Increase Pressure or Lower Temp. YesImpurity->Action1 Action2 Reduce Load by 50% (e.g., to 2.5%) NoImpurity->Action2 Action2->CheckImpurity Iterate

Figure 2: Decision logic for reducing catalyst load. The presence of decomposition products is the "hard stop" signal.

References

  • Noyori, R., et al. (2001). Asymmetric Hydrogenation of Amino Ketones. Nobel Lecture. (Foundational work on enantioselective reduction of this class of compounds).

  • BenchChem Technical Library. (2025). Catalyst Poisoning by Amines in Hydrogenation. (Mechanistic details on nitrogen binding to Pd/Pt).

  • Organic Chemistry Portal. Mannich Reaction and Retro-Mannich Instability. (Background on substrate stability).

  • Johnson Matthey. Catalyst Selection Guide for Pharmaceutical Intermediates. (General guidelines on Pd/C vs. Raney Ni for basic substrates).

Disclaimer: This guide is for research and development purposes. Always consult Safety Data Sheets (SDS) for 3-Amino-1-phenylpropan-1-one and hydrogen gas before experimentation. High-pressure hydrogenation requires rated engineering controls.

Sources

Validation & Comparative

HPLC Method Development Guide: Separation of 3-Amino-1-phenylpropan-1-one Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: Develop and optimize a stability-indicating HPLC method for 3-Amino-1-phenylpropan-1-one (also known as


-aminopropiophenone), a critical intermediate in the synthesis of antidepressants like Fluoxetine and Atomoxetine.

The Challenge: As a primary aliphatic amine, 3-Amino-1-phenylpropan-1-one (


) exhibits strong interaction with residual silanols on silica-based columns, leading to severe peak tailing, poor resolution from impurities, and retention time variability.

The Solution: This guide compares two distinct chromatographic approaches:

  • Method A (Legacy): Traditional C18 chemistry utilizing ion-pairing reagents (TEA).

  • Method B (Modern - Recommended): Charged Surface Hybrid (CSH) technology utilizing simple acidic mobile phases.

Chemical Context & Impurity Profile

Understanding the analyte's chemistry is the foundation of method development.

  • Analyte: 3-Amino-1-phenylpropan-1-one (HCl salt)[1]

  • Functional Groups: Phenyl ring (UV active), Ketone, Primary Amine (Basic).

  • Critical Impurities:

    • Impurity A (Acetophenone): Starting material.[2] Non-polar, neutral.

    • Impurity B (1-Phenyl-2-propen-1-one): "Phenyl Vinyl Ketone". Reactive elimination product.

    • Impurity C (3-Amino-1-phenylpropan-1-ol): Reduction byproduct.[3][4][5] More polar than the parent.

Method Development Decision Matrix

The primary decision lies in managing the basic amine moiety.

FeatureMethod A: Traditional Ion-PairingMethod B: Charged Surface Hybrid (CSH)
Stationary Phase Fully Porous Silica C18 (5 µm)CSH C18 (2.5 µm or 3.5 µm)
Mobile Phase Modifier Triethylamine (TEA) or Alkyl SulfonatesFormic Acid or Ammonium Formate
Mechanism TEA blocks silanols; Ion-pair masks chargeSurface charge repels protons; Low silanol activity
MS Compatibility Poor (TEA suppresses ionization)Excellent (Volatile buffers)
Equilibration Time Slow (30-60 mins)Fast (5-10 mins)
Peak Shape (

)
Variable (1.2 - 2.0)Superior (1.0 - 1.2)

Experimental Protocols

Method A: The "Legacy" Approach (Traditional C18)

Use this if you are restricted to legacy equipment or standard silica columns.

Chromatographic Conditions:

  • Column: Standard C18 (e.g., Zorbax Eclipse XDB-C18),

    
    .
    
  • Mobile Phase A:

    
     Phosphate Buffer (
    
    
    
    ) +
    
    
    Triethylamine (TEA).
    • Note: TEA must be added to the buffer before pH adjustment.

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient: 10% B to 60% B over 15 minutes.

  • Flow Rate:

    
    .
    
  • Detection: UV @ 245 nm (max absorption of phenyl ketone).

  • Temperature:

    
    .
    

Mechanism: At pH 3.0, the amine is protonated (


). The TEA competes for active silanol sites on the silica surface, reducing the "dragging" of the analyte peak.
Method B: The "Modern" Approach (CSH Technology)

Recommended for R&D and high-throughput environments.

Chromatographic Conditions:

  • Column: Waters XSelect CSH C18 or equivalent (e.g., Phenomenex Kinetex EVO C18),

    
    .
    
  • Mobile Phase A:

    
     Formic Acid in Water (
    
    
    
    ).[7]
  • Mobile Phase B:

    
     Formic Acid in Acetonitrile.[7]
    
  • Gradient:

    • 0.0 min: 5% B

    • 8.0 min: 50% B

    • 10.0 min: 90% B

  • Flow Rate:

    
    .
    
  • Detection: UV @ 245 nm (or MS positive mode).

  • Temperature:

    
    .
    

Mechanism: The CSH stationary phase incorporates a low-level positive surface charge. This electrostatically repels the protonated amine analyte, preventing it from interacting with residual silanols. This results in sharp peaks without the need for messy amine modifiers like TEA.

Performance Comparison Data

The following data represents typical results obtained during validation studies comparing the two methodologies.

Table 1: System Suitability Parameters (Analyte Peak)
ParameterMethod A (Traditional + TEA)Method B (CSH + Formic Acid)Acceptance Criteria
Retention Time (

)


N/A
Tailing Factor (

)



(Strict)
Theoretical Plates (

)



Resolution (

)
*



*Resolution calculated between 3-Amino-1-phenylpropan-1-one and Impurity C (Reduction product).

Key Observations:
  • Peak Shape: Method B achieves a near-symmetrical peak (

    
    ) due to the electrostatic repulsion mechanism, whereas Method A still shows minor tailing despite TEA usage.
    
  • Sensitivity: The sharper peak in Method B results in a 30% increase in signal-to-noise (S/N) ratio, improving the Limit of Quantitation (LOQ) for impurities.

  • Throughput: Method B utilizes a shorter column with smaller particles, reducing run time by 50% without sacrificing resolution.

Visualizing the Mechanism

The following diagram illustrates the fundamental difference in how the two methods handle the basic amine interaction.

G cluster_0 Method A: Traditional C18 + TEA cluster_1 Method B: CSH Technology Silanol Active Silanol (Si-OH) Analyte_A Analyte (NH3+) Silanol->Analyte_A Strong Attraction (Causes Tailing) TEA Triethylamine (TEA) TEA->Silanol Competes/Blocks CSH_Surface Positively Charged Surface Analyte_B Analyte (NH3+) CSH_Surface->Analyte_B Electrostatic Repulsion (Prevents Tailing) Method_Choice Method Selection cluster_0 cluster_0 Method_Choice->cluster_0 Legacy/QC cluster_1 cluster_1 Method_Choice->cluster_1 R&D/MS

Caption: Comparison of silanol blocking (Method A) vs. electrostatic repulsion (Method B) mechanisms.

Troubleshooting & Optimization Guide

Issue: Retention Time Drift
  • Cause: pH instability in the mobile phase.

  • Fix: 3-Amino-1-phenylpropan-1-one is sensitive to pH changes near its

    
    . Ensure buffer pH is controlled within 
    
    
    
    units. For Method B, use Ammonium Formate buffer (10mM, pH 3.0) instead of simple formic acid if drift persists.
Issue: "Ghost" Peaks
  • Cause: Degradation of the analyte. The

    
    -aminoketone structure is prone to cyclization or oxidation.
    
  • Fix: Prepare samples in 0.1% Formic Acid/Water rather than pure organic solvent. Keep autosampler temperature at

    
    .
    
Issue: Poor Resolution of Impurity B (Vinyl Ketone)
  • Cause: Impurity B is less polar.

  • Fix: Flatten the gradient slope at the high organic end (e.g., 40-60% B). Lower the column temperature to

    
     to increase selectivity based on steric shape.
    

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: A Solution for Basic Compounds. Retrieved from [Link]

  • PubChem. (2025).[8][9] 3-Amino-1-phenylpropan-1-one Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Standard text on HPLC method development principles).

Sources

FTIR spectral analysis of carbonyl and amine bands in 3-Amino-1-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR spectral analysis of carbonyl and amine bands in 3-Amino-1-phenylpropan-1-one Content Type: Publish Comparison Guide

Executive Summary

3-Amino-1-phenylpropan-1-one (often synthesized as a Mannich base hydrochloride) serves as a critical intermediate in the synthesis of central nervous system (CNS) agents and proprietary pharmaceutical scaffolds. Its structural duality—possessing both a conjugated carbonyl core and a terminal primary amine—presents a unique spectroscopic challenge.

This guide provides a rigorous spectral analysis of this molecule, specifically targeting the differentiation of its carbonyl and amine moieties against structural isomers and salt forms. Unlike generic spectral lists, this document focuses on the causality of wavenumber shifts, providing researchers with a self-validating framework for compound verification.

Part 1: Experimental Protocol (Self-Validating System)

To ensure reproducible data, the following protocol synthesizes modern Attenuated Total Reflectance (ATR) efficiency with traditional transmission rigor.

Method A: High-Throughput ATR (Recommended)
  • Instrument: FTIR Spectrometer with Diamond/ZnSe ATR crystal.

  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High-Res for hyperfine splitting of amine bands).

  • Scans: 32 scans (Routine) vs. 64 scans (Publication Quality).

  • Protocol:

    • Background: Collect air background (clean crystal).

    • Sample Loading: Place ~5 mg of solid 3-Amino-1-phenylpropan-1-one onto the crystal.

    • Compression: Apply pressure using the anvil until the force gauge peaks. Critical: Inconsistent pressure alters peak intensity ratios, though positions remain stable.

    • Validation: Check the C-H stretch region (2800–3000 cm⁻¹). If absorbance is <0.05, increase pressure.

Method B: KBr Pellet (For Salt Form Analysis)
  • Why use this? KBr removes the "anomalous dispersion" effects sometimes seen in ATR with high-refractive-index salts (like HCl forms).

  • Protocol:

    • Mix sample with KBr (spectroscopic grade) in a 1:100 ratio.

    • Grind to a fine powder (particle size < wavelength of IR light to minimize scattering/sloping baseline).

    • Press at 10 tons for 2 minutes.

    • Check: Pellet must be translucent. Opaque pellets cause "Christiansen effect" distortions.

Part 2: Spectral Analysis & Comparative Logic[1]
Band 1: The Carbonyl (C=O) Region

Target Frequency: 1675–1685 cm⁻¹

The Mechanism of Shift: In 3-Amino-1-phenylpropan-1-one, the carbonyl group is directly attached to the phenyl ring. This conjugation allows


-electron delocalization between the benzene ring and the C=O bond, reducing the double-bond character of the carbonyl.
  • Result: The force constant (

    
    ) decreases.
    
  • Observation: The peak shifts to a lower wavenumber (~1680 cm⁻¹) compared to non-conjugated ketones (~1715 cm⁻¹).

Comparative Analysis: Conjugated vs. Non-Conjugated Isomers Researchers often confuse 3-Amino-1-phenylpropan-1-one with its isomer, 1-phenylpropan-2-one (P2P derivatives) . FTIR is the definitive tool to distinguish them.

Feature3-Amino-1-phenylpropan-1-one1-phenylpropan-2-one (Isomer)Causality
C=O Position 1675–1685 cm⁻¹ 1710–1720 cm⁻¹ Conjugation lowers bond order in the target molecule.
Intensity Strong, slightly broadenedStrong, sharpConjugation often broadens the dipole moment change.
C=C Aromatic ~1590 cm⁻¹ (Enhanced)~1600 cm⁻¹ (Normal)Conjugation enhances the intensity of the aromatic ring breathe.
Band 2: The Amine (NH₂) Region

Target Frequency: 3300–3400 cm⁻¹ (Free Base) vs. 2800–3200 cm⁻¹ (HCl Salt)

The Critical Distinction: Free Base vs. Salt This molecule is frequently stored as a Hydrochloride (HCl) salt to prevent self-condensation (Mannich reversal). The FTIR spectrum changes drastically between these forms.

1. Free Base Form (Primary Amine - NH₂):

  • N-H Stretching: Look for the classic "doublet" at the high-energy end.

    • Asymmetric Stretch: ~3380 cm⁻¹

    • Symmetric Stretch: ~3300 cm⁻¹[1]

  • N-H Scissoring: A sharp band at ~1600 cm⁻¹ (often overlapping with the aromatic C=C stretch).

2. Hydrochloride Salt Form (Ammonium - NH₃⁺):

  • N-H Stretching: The distinct doublet collapses. It is replaced by a broad, ragged band spanning 2800–3200 cm⁻¹, often burying the C-H stretches.

  • Mechanism: Protonation creates a charged species (

    
    ) with strong hydrogen bonding networks in the crystal lattice, broadening the absorption energy distribution.
    

Comparative Analysis: Salt Form Identification

FeatureFree Base (Target)Hydrochloride Salt (Alternative)Causality
3300–3400 cm⁻¹ Doublet (Sharp) Absent (or very weak)Loss of free NH₂ bonds.
2800–3200 cm⁻¹ Sharp C-H bands onlyBroad "Ammonium" Band N-H⁺ vibrations + H-bonding network.
Fingerprint Distinct peaksComplex/CrowdedLattice vibrations of the ionic salt.
Part 3: Visualization of Logic Flow

The following diagram illustrates the decision-making process for identifying 3-Amino-1-phenylpropan-1-one and distinguishing it from its isomers and salt forms.

FTIR_Analysis_Workflow Start Unknown Sample Spectrum CheckCO Check Carbonyl (C=O) Region (1670 - 1720 cm⁻¹) Start->CheckCO IsConj Peak at ~1680 cm⁻¹? (Conjugated) CheckCO->IsConj Yes IsNonConj Peak at ~1715 cm⁻¹? (Non-Conjugated) CheckCO->IsNonConj No (Higher freq) CheckNH Check Amine Region (3200 - 3500 cm⁻¹) IsConj->CheckNH Isomer ISOMER DETECTED: 1-phenylpropan-2-one (or similar) IsNonConj->Isomer Carbonyl environment mismatch Doublet Sharp Doublet (3300-3400 cm⁻¹) CheckNH->Doublet Primary Amine Broad Broad/Ragged Band (2800-3200 cm⁻¹) CheckNH->Broad Ammonium Salt Target IDENTIFIED: 3-Amino-1-phenylpropan-1-one (Free Base) Doublet->Target TargetSalt IDENTIFIED: 3-Amino-1-phenylpropan-1-one (HCl Salt) Broad->TargetSalt

Caption: Logical workflow for distinguishing 3-Amino-1-phenylpropan-1-one from isomers and salts.

Part 4: Comparative Data Summary

The table below consolidates the spectral data, providing a quick reference for the target molecule against its two most common "confusers": its positional isomer and its salt form.

Functional GroupVibration Mode3-Amino-1-phenylpropan-1-one (Free Base) Isomer: 1-phenylpropan-2-one HCl Salt Form
Carbonyl (C=O) Stretching1679 cm⁻¹ (Conjugated)1715 cm⁻¹ (Non-Conjugated)1680–1690 cm⁻¹
Amine (N-H) Stretching3380/3310 cm⁻¹ (Doublet)None (if pure ketone)Broad 2800–3100 cm⁻¹
Amine (N-H) Bending1600 cm⁻¹ (Sharp)N/A~1580 cm⁻¹ (Weak)
Aromatic Ring C=C Stretch1590 cm⁻¹1600 cm⁻¹1595 cm⁻¹
Aromatic Ring C-H Out-of-Plane750 / 690 cm⁻¹ (Monosubstituted)745 / 700 cm⁻¹750 / 690 cm⁻¹
Part 5: References
  • Chouhan, S., et al. (2011). Synthesis and Characterization of Some Mannich Bases as Potential Antimicrobial Agents.[2] Asian Journal of Chemistry. Available at: [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Organic Chemistry Department. Available at: [Link]

  • National Institutes of Health (NIH). (2025). 3-Amino-1-phenylpropan-1-one Hydrochloride Compound Summary. PubChem. Available at: [Link]

  • Agilent Technologies. (n.d.). FTIR Spectroscopy Reference Guide. Available at: [Link]

Sources

A Researcher's Guide to Differentiating 3-Amino-1-phenylpropan-1-one from Propiophenone by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the unambiguous identification of structurally similar compounds is paramount. This guide provides an in-depth technical comparison of 3-Amino-1-phenylpropan-1-one and propiophenone, outlining a robust Gas Chromatography-Mass Spectrometry (GC-MS) methodology for their effective differentiation. We will delve into the causal factors behind their chromatographic and mass spectrometric behavior, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge

Propiophenone, a simple aromatic ketone, and 3-Amino-1-phenylpropan-1-one, a beta-aminoketone, share a common phenylpropanone backbone. This structural similarity can pose a significant analytical challenge, particularly in complex matrices where definitive identification is crucial. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique capable of providing both chromatographic separation and mass-based identification, making it an ideal tool for distinguishing these two compounds.

The key to their differentiation lies in the influence of the terminal amino group in 3-Amino-1-phenylpropan-1-one. This functional group significantly alters the molecule's polarity and dictates a distinct fragmentation pathway under electron ionization (EI) compared to the relatively straightforward fragmentation of propiophenone.

Chromatographic Separation: Leveraging Polarity Differences

The primary interaction governing the separation of these two analytes on a non-polar or mid-polar gas chromatography column is their difference in polarity. The presence of the primary amine in 3-Amino-1-phenylpropan-1-one increases its polarity compared to propiophenone. This leads to stronger interactions with more polar stationary phases and a generally later elution time on common non-polar phases like those based on polydimethylsiloxane.

Key Experimental Insight: While a standard non-polar column (e.g., DB-5ms or HP-5ms) can achieve baseline separation, the primary amine in 3-Amino-1-phenylpropan-1-one can exhibit peak tailing due to its interaction with active sites on the column and inlet liner. To mitigate this, the use of an ultra-inert inlet liner and a column specifically designed for the analysis of basic compounds is recommended.

Mass Spectrometric Differentiation: Unraveling Fragmentation Pathways

Electron Ionization (EI) at a standard 70 eV provides the energetic basis for the fragmentation of both molecules. The resulting mass spectra are unique fingerprints that allow for their unequivocal identification.

Propiophenone: A Classic Ketone Fragmentation

The mass spectrum of propiophenone is well-characterized and dominated by alpha-cleavage, a typical fragmentation pathway for ketones[1][2]. The bond between the carbonyl group and the ethyl group is readily cleaved, leading to the formation of a highly stable benzoyl cation.

Expected Fragmentation of Propiophenone:

  • Molecular Ion (M+•) at m/z 134: Represents the intact molecule after the loss of an electron.

  • Base Peak at m/z 105: This intense peak corresponds to the benzoyl cation ([C₆H₅CO]⁺), formed by the loss of an ethyl radical (•CH₂CH₃). The stability of this resonance-stabilized cation is the driving force for this fragmentation.

  • Fragment at m/z 77: Represents the phenyl cation ([C₆H₅]⁺), resulting from the loss of a carbonyl group (CO) from the benzoyl cation.

  • Fragment at m/z 51: A common fragment arising from the further fragmentation of the phenyl ring.

3-Amino-1-phenylpropan-1-one: The Influence of the Amino Group

Due to the absence of a publicly available, verified reference mass spectrum for 3-Amino-1-phenylpropan-1-one in major spectral libraries like NIST or Wiley, the following fragmentation pattern is predicted based on established principles for beta-aminoketones and data from structurally similar compounds, such as synthetic cathinones[3]. The presence of the nitrogen atom introduces alternative and favorable fragmentation pathways.

Predicted Fragmentation of 3-Amino-1-phenylpropan-1-one:

  • Molecular Ion (M+•) at m/z 149: Represents the intact molecule.

  • Prominent Peak at m/z 105: Similar to propiophenone, the formation of the benzoyl cation is a likely and significant fragmentation pathway.

  • Characteristic Peak at m/z 44 or 58: Alpha-cleavage adjacent to the amino group is a highly favored fragmentation pathway for amines[2]. This would involve the cleavage of the C-C bond between the alpha and beta carbons relative to the amino group, leading to the formation of an iminium ion. For a primary amine, this would result in a fragment of [CH₂=NH₂]⁺ at m/z 30. However, a more likely fragmentation for this structure is the cleavage between the alpha and beta carbons to the carbonyl group, which upon rearrangement can lead to characteristic amine-containing fragments. A common fragmentation for beta-aminoketones is the formation of an iminium ion through cleavage of the bond between the alpha and beta carbons to the carbonyl group, which would result in a fragment of [CH₂(NH₂)CH₂]⁺ at m/z 44.

  • Fragment at m/z 77: As with propiophenone, the phenyl cation is an expected fragment.

The key differentiating factor will be the presence of nitrogen-containing fragments in the mass spectrum of 3-Amino-1-phenylpropan-1-one, which are absent in the spectrum of propiophenone.

Comparative Data Summary

FeaturePropiophenone3-Amino-1-phenylpropan-1-one
Molecular Formula C₉H₁₀OC₉H₁₁NO
Molecular Weight 134.18 g/mol 149.19 g/mol
Expected Retention Time Earlier ElutionLater Elution
Molecular Ion (m/z) 134149
Base Peak (m/z) 105105 or a nitrogen-containing fragment
Key Differentiating Fragments (m/z) 77, 51Nitrogen-containing fragments (e.g., 44)

Experimental Protocol

This protocol provides a starting point for the GC-MS analysis. Optimization may be required based on the specific instrumentation used.

1. Sample Preparation:

  • Prepare individual standard solutions of propiophenone and 3-Amino-1-phenylpropan-1-one in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
  • Prepare a mixed standard solution containing both analytes at a concentration of 10 µg/mL each.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.
  • Mass Spectrometer: Agilent 5977B MSD or equivalent.
  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
  • Inlet: Split/Splitless, operated in split mode (e.g., 20:1).
  • Inlet Temperature: 250 °C.
  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 1 minute.
  • Ramp: 15 °C/min to 280 °C.
  • Hold: 5 minutes at 280 °C.
  • Injection Volume: 1 µL.
  • MSD Transfer Line Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Full Scan from m/z 40 to 300.

Visualizing the Workflow and Fragmentation

GCMS_Workflow cluster_sample Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Standards Propiophenone & 3-Amino-1-phenylpropan-1-one Standards Mixture Mixed Standard Solution (10 µg/mL) Standards->Mixture Injector GC Inlet (250°C) Mixture->Injector Column HP-5ms Column (Temperature Programmed) Injector->Column Separation IonSource EI Ion Source (70 eV) Column->IonSource Elution MassAnalyzer Quadrupole Mass Analyzer IonSource->MassAnalyzer Fragmentation & Filtering Detector Detector MassAnalyzer->Detector Ion Detection Chromatogram Chromatogram (Retention Time) Detector->Chromatogram MassSpectra Mass Spectra (m/z Ratios) Detector->MassSpectra Identification Compound Identification Chromatogram->Identification MassSpectra->Identification Fragmentation_Pathways cluster_prop Propiophenone Fragmentation cluster_amino Predicted 3-Amino-1-phenylpropan-1-one Fragmentation Prop_M Propiophenone [M]+• (m/z 134) Prop_105 Benzoyl Cation [C₆H₅CO]⁺ (m/z 105) (Base Peak) Prop_M->Prop_105 - •C₂H₅ Prop_77 Phenyl Cation [C₆H₅]⁺ (m/z 77) Prop_105->Prop_77 - CO Amino_M 3-Amino-1-phenylpropan-1-one [M]+• (m/z 149) Amino_105 Benzoyl Cation [C₆H₅CO]⁺ (m/z 105) Amino_M->Amino_105 - •CH₂CH₂NH₂ Amino_44 Iminium Ion Fragment (e.g., m/z 44) Amino_M->Amino_44 α-cleavage

Sources

Validating the Integrity of Mannich Base Intermediates: A Comparative Guide for 3-Amino-1-phenylpropan-1-one HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden" Instability

In pharmaceutical synthesis, 3-Amino-1-phenylpropan-1-one (often referred to as


-cathinone or a specific Mannich base isomer) serves as a critical scaffold for SNRI antidepressants like fluoxetine and duloxetine analogs. However, this molecule presents a distinct challenge: as a free base, it is kinetically unstable, prone to retro-Mannich degradation (releasing formaldehyde and amine) and oxidative dimerization.

Therefore, this compound is almost exclusively isolated and validated as its hydrochloride salt (C9H11NO·HCl) .

While HPLC is the gold standard for organic impurity profiling, it fails to see the "whole picture" of salt stoichiometry and solvation. This guide argues that Elemental Analysis (CHN Combustion) is not merely an archaic confirmation step but a critical, self-validating tool for ensuring the salt's integral stoichiometry—a parameter HPLC cannot directly measure.

Comparative Analysis: EA vs. HPLC vs. qNMR

To validate this intermediate effectively, one must understand the "blind spots" of each analytical technique.

Table 1: Performance Matrix for Mannich Base Validation
FeatureElemental Analysis (CHN) HPLC (UV-Vis) qNMR (Quantitative NMR)
Primary Target Bulk Purity & Salt StoichiometryOrganic Impurities (Trace)Structure & Absolute Purity
Detection Principle Combustion (

)
Chromophore AbsorptionNuclear Spin Integration
Salt Detection Excellent (Detects HCl via dilution of %C/N)Poor (Counter-ions are invisible to UV)Good (If counter-ion has protons, else indirect)
Isomer Specificity None (Isomers have identical %CHN)High (Separates regioisomers)High (Distinct shifts)
Sample Size 2–5 mg< 1 mg10–50 mg
Critical Blind Spot Cannot distinguish isomer mixtures.[1][2]Cannot detect inorganic moisture/salts.Signal overlap; integration errors.
Expert Insight

"I often see Certificates of Analysis (CoA) claiming >99% purity by HPLC, yet the reaction fails downstream. Why? Because the HPLC ignored the 15% molar excess of HCl or trapped solvent. EA captures this bulk composition error immediately."

Scientific Integrity: The Validation Workflow

The following diagram illustrates where Elemental Analysis fits into the critical path of releasing a Mannich base intermediate. Unlike stable APIs, this intermediate requires a "Salt-First" validation approach.

ValidationWorkflow Synthesis Mannich Reaction (Acetophenone + CH2O + Amine) Crude Crude Free Base (Unstable) Synthesis->Crude Acidification HCl Salt Formation (Stabilization) Crude->Acidification Immediate Drying Vacuum Drying (Crucial Step) Acidification->Drying Split Drying->Split EA Elemental Analysis (Check Stoichiometry) Split->EA HPLC HPLC-UV (Check Organic Impurities) Split->HPLC Decision Release Decision EA->Decision HPLC->Decision

Figure 1: The "Salt-First" validation workflow. Note the immediate acidification step to prevent retro-Mannich degradation.

Experimental Protocol: Self-Validating EA System

Objective: Determine if the isolated solid is the pure Mono-Hydrochloride salt (C9H12ClNO) or contaminated (wet/free base).

A. Pre-Analysis Handling (The Causality of Failure)
  • Problem: Mannich base salts are hygroscopic.

  • Impact: Absorbed atmospheric water inflates %H and dilutes %C and %N.

  • Protocol:

    • Dry sample at 40°C under high vacuum (10 mbar) for 4 hours. Do not exceed 60°C as Mannich bases can thermally degrade.

    • Store in a desiccator with

      
       until the moment of weighing.
      
B. The Combustion
  • Instrument: Flash 2000 or Elementar Vario (or equivalent).

  • Combustion Temp: 950°C (ensure complete oxidation of the phenyl ring).

  • Carrier Gas: Helium (99.999%).

  • Standard: Acetanilide (Calibration K-factor).

C. Data Interpretation (The Verification)

We compare the Found values against the Theoretical values for the Hydrochloride salt.

Theoretical Calculation (C9H12ClNO):

  • MW: 185.65 g/mol [3]

  • Carbon:

    
    
    
  • Hydrogen:

    
    
    
  • Nitrogen:

    
    
    
Table 2: Interpreting Common Deviations
Scenario% Carbon% Nitrogen% HydrogenDiagnosis
Ideal Result 58.2 ± 0.4 7.5 ± 0.3 6.5 ± 0.3 Pure HCl Salt
High Values ~72.4%~9.4%~7.4%Free Base Contamination (Incomplete acidification)
Low Values < 57.0%< 7.2%> 6.8%Solvent/Water Entrapment (Sample is wet)
High C Only > 60.0%< 7.0%VariableRetro-Mannich (Loss of amine, excess Acetophenone)

Troubleshooting Logic: When EA Fails

If your Elemental Analysis results deviate from the theoretical HCl salt values by >0.4%, use this logic flow to identify the root cause.

FailureLogic Result EA Result Deviates >0.4% CheckC Is Carbon High or Low? Result->CheckC HighC Carbon is HIGH (>60%) CheckC->HighC LowC Carbon is LOW (<57%) CheckC->LowC CheckHPLC Check HPLC for Acetophenone HighC->CheckHPLC Diagnosis1 Retro-Mannich Degradation CheckHPLC->Diagnosis1 CheckH Is Hydrogen High? LowC->CheckH Diagnosis2 Wet Sample (H2O/Solvent) CheckH->Diagnosis2 Yes Diagnosis3 Inorganic Contamination (Silica/Salts) CheckH->Diagnosis3 No

Figure 2: Diagnostic logic for interpreting EA failures in Mannich base salts.

Conclusion

Validating 3-Amino-1-phenylpropan-1-one requires a multi-modal approach. While HPLC confirms that you have synthesized the correct organic skeleton free of side products, Elemental Analysis is the only method that definitively proves you have isolated the stable Hydrochloride Salt in the correct stoichiometry, free of excess moisture or inorganic occlusion.

For drug development professionals, a "Pass" on HPLC combined with a "Fail" on EA (specifically low Carbon/Nitrogen) is a critical stop-signal, usually indicating a solvated or hygroscopic batch that will mischarge in subsequent synthetic steps.

References

  • International Council for Harmonisation (ICH). (1999). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[4][5][6][7][8] [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Mannich Reaction/Bases).[1][9] [Link]

  • Roman, G. (2015). "Mannich bases in medicinal chemistry and drug design." European Journal of Medicinal Chemistry, 89, 743-816. [Link][10]

Sources

A Senior Application Scientist's Guide to Reference Standards for the Analysis of 3-Amino-1-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate and precise analysis of 3-Amino-1-phenylpropan-1-one, a key intermediate in the synthesis of various pharmaceuticals, is fundamental to ensuring the quality, safety, and efficacy of final drug products.[1] This guide provides an in-depth comparison of reference standards and analytical methodologies essential for its characterization. We will explore the hierarchy of reference materials, from analytical standards to Certified Reference Materials (CRMs), and detail the causality behind selecting the appropriate standard for a given analytical objective. Furthermore, we will compare the primary analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR)—providing field-proven, self-validating protocols and explaining the scientific rationale behind each experimental choice.

The Analytical Significance of 3-Amino-1-phenylpropan-1-one

3-Amino-1-phenylpropan-1-one (CAS: 2677-69-2 for the free base, 7495-58-1 for the hydrochloride salt) is a propiophenone derivative that serves as a critical building block in organic synthesis.[1][2] Its structure, featuring a phenyl ring, a ketone, and a primary amine, makes it a precursor for a range of bioactive molecules and central nervous system agents. Given its role, the unambiguous identification, quantification, and purity assessment of this compound are non-negotiable in research and development and quality control environments.

Selecting the Right Caliber of Reference Standard: A Foundational Decision

The validity of any analytical result is anchored to the quality of the reference standard used. The choice is not arbitrary but is dictated by the analytical goal and the required level of traceability and uncertainty. The main tiers of standards are Certified Reference Materials (CRMs), Reference Materials (RMs), and Analytical Standards.[3]

Expert Insight: The most common mistake is using a lower-grade "Analytical Standard" for a quantitative application that requires metrological traceability, such as the final release testing of a pharmaceutical ingredient. This can lead to inaccurate results and regulatory scrutiny. Conversely, using a high-cost CRM for simple qualitative identification during early-stage synthesis is often unnecessary.

The selection process can be visualized as a logical workflow.

start Define Analytical Goal quant Quantitative Analysis (e.g., Assay, Impurity Quantification) start->quant  Quantify concentration or purity qual Qualitative Analysis (e.g., Peak Identification, Screening) start->qual  Identify presence or absence trace Is Metrological Traceability Required? quant->trace as Use Analytical Standard (Identity & Purity Confirmed) qual->as crm Use Certified Reference Material (CRM) (Primary Standard) trace->crm Yes (e.g., QC release, calibration of secondary standards) rm Use Reference Material (RM) (Well-characterized) trace->rm No (e.g., Method development, non-critical quantification)

Workflow for selecting the appropriate reference standard.

The following table compares the different types of reference standards available from major suppliers like LGC Standards and Cayman Chemical.[3][4][5]

FeatureCertified Reference Material (CRM)Reference Material (RM)Analytical Standard
Primary Use Primary standard for calibration, method validation, and assigning values to other materials.Quality control, method validation, system suitability testing.Routine qualitative identification and screening.
Certification Comes with a certificate stating the property value, its uncertainty, and a statement of metrological traceability.[3]Comes with a Certificate of Analysis (CofA) detailing characterization and properties.[3]CofA reports identity and purity tests.
ISO Accreditation Produced under ISO 17034 and characterized in an ISO/IEC 17025 accredited lab.[3]Characterized in an ISO/IEC 17025 accredited lab.[3]Characterization follows internal quality standards.
Best For Applications requiring the highest level of accuracy and traceability.Labs needing traceable and well-characterized standards for direct use.Early-stage R&D, process monitoring, identification.

Comparative Review of Analytical Methodologies

The choice of analytical technique depends on whether the goal is quantification, confirmation of identity, or structural elucidation.

High-Performance Liquid Chromatography (HPLC) with UV/Photodiode Array (PDA) Detection
  • Why It's the Workhorse: HPLC is the premier technique for quantifying non-volatile, thermally labile compounds like 3-Amino-1-phenylpropan-1-one. The presence of the phenyl group provides a strong chromophore, making UV detection highly effective.

  • Causality Behind Experimental Choices:

    • Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic properties, which provide excellent retention for the phenyl group via reverse-phase chromatography.

    • Mobile Phase: A slightly acidic mobile phase (e.g., using formic or phosphoric acid) is crucial. It protonates the primary amine (-NH2 to -NH3+), preventing peak tailing that occurs from interaction with residual silanols on the silica backbone and ensuring a single, sharp peak shape.

    • Detector: A PDA detector is superior to a fixed-wavelength UV detector as it provides spectral data across a range of wavelengths. This can be used to confirm peak purity and aid in the identification of co-eluting impurities.

  • Trustworthiness: Method robustness is high, and when properly validated, HPLC provides unparalleled precision and accuracy for assay and purity determinations.[6][7]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Why It's Used for Confirmation: GC-MS offers exceptional specificity. While HPLC retention time provides one data point for identification, GC-MS provides two: retention time and a mass fragmentation pattern that acts as a chemical fingerprint.

  • Causality Behind Experimental Choices:

    • Derivatization is Mandatory: 3-Amino-1-phenylpropan-1-one contains a polar primary amine, making it non-volatile and prone to adsorption in the GC system. Derivatization, for instance with pentafluoropropionic anhydride (PFPA), is essential to cap the active amine, reduce polarity, and increase volatility.[8] This is a critical step that cannot be skipped.

    • Detector: The mass spectrometer provides definitive structural information. The electron ionization (EI) fragmentation pattern can be compared against a library (if available) or used to confirm the structure of the parent compound and identify unknown impurities.

  • Trustworthiness: While powerful for identification, the multi-step derivatization process can introduce variability, making it more complex for quantification than HPLC unless an appropriate internal standard (ideally, an isotopically labeled version of the analyte) is used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Why It's the Gold Standard for Structure: NMR is the most powerful technique for the absolute, unambiguous structural elucidation of a reference standard. It provides detailed information about the chemical environment of each proton and carbon atom in the molecule.

  • Causality Behind Experimental Choices:

    • ¹H NMR: Used to confirm the presence and connectivity of all hydrogen atoms. The integration of the signals can also be used for quantitative purposes (qNMR) against a certified internal standard.

    • ¹³C NMR: Confirms the carbon backbone of the molecule.

  • Trustworthiness: NMR is a primary ratio method of measurement and is non-destructive. It is often used by reference material producers to certify the identity and purity of their standards.[9]

ParameterHPLC-PDAGC-MS (with Derivatization)NMR
Primary Use Quantitative Analysis (Assay, Purity)Confirmatory ID , Impurity ProfilingStructural Elucidation , Identity Confirmation
Sensitivity High (ng range)Very High (pg-ng range)Low (µg-mg range)
Throughput HighMediumLow
Sample Prep Simple (dissolve and inject)Complex (derivatization required)Simple (dissolve in deuterated solvent)
Destructive? YesYesNo

Field-Proven Experimental Protocols

These protocols are designed as self-validating systems, incorporating system suitability tests and calibration checks to ensure data integrity.[10]

Protocol: Quantitative Analysis by Reverse-Phase HPLC-PDA

This method is designed to provide accurate quantification and purity assessment of 3-Amino-1-phenylpropan-1-one.

cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_data 3. Data Processing mob_phase Mobile Phase Prep: (e.g., 0.1% Formic Acid in Water/Acetonitrile) std_prep Standard Prep: Accurately weigh CRM/RM. Create stock and working standards (e.g., 1 mg/mL stock). mob_phase->std_prep sample_prep Sample Prep: Accurately weigh sample. Dissolve in diluent to target concentration. std_prep->sample_prep system_setup HPLC System Setup & Equilibration (Column, Flow Rate, Temp, Wavelength) sample_prep->system_setup sst System Suitability Test (SST): Inject standard 5x. Check RSD, Tailing Factor, Plate Count. system_setup->sst cal Calibration Curve: Inject standards at multiple concentrations. sst->cal analysis Sample Analysis: Inject samples, bracketed by check standards. cal->analysis integration Peak Integration analysis->integration regression Linear Regression of Calibration Curve integration->regression quantification Quantify Sample from Curve regression->quantification report Report Result with SST Pass/Fail quantification->report

Workflow for quantitative HPLC-PDA analysis.

Step-by-Step Methodology:

  • Materials & Reagents:

    • Reference Standard: 3-Amino-1-phenylpropan-1-one HCl (CRM or RM).

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

    • Diluent: 50:50 Water:Acetonitrile.

  • Standard Preparation:

    • Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent to create a 1.0 mg/mL stock solution.

    • Prepare a working standard of 0.1 mg/mL by diluting the stock solution 1:10 with diluent.

    • Prepare a calibration curve by serially diluting the stock solution to concentrations ranging from 0.01 to 0.2 mg/mL.

  • Sample Preparation:

    • Accurately weigh ~25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

    • Further dilute 1:10 with diluent to a nominal concentration of 0.1 mg/mL.

  • Instrumental Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • PDA Detection: 245 nm (primary quantification), scan from 200-400 nm for peak purity.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-10 min: 5% to 95% B

      • 10-12 min: 95% B

      • 12-12.1 min: 95% to 5% B

      • 12.1-15 min: 5% B (re-equilibration)

  • Self-Validating Run Sequence & Data Analysis:

    • System Suitability: Inject the 0.1 mg/mL working standard five times. The relative standard deviation (RSD) of the peak area must be <2.0%. The USP tailing factor should be between 0.8 and 1.5.

    • Linearity: Inject the calibration standards. The correlation coefficient (r²) of the resulting curve must be ≥0.999.[7]

    • Analysis: Inject samples in duplicate. Inject a check standard (0.1 mg/mL) after every 6-10 sample injections. The recovery of the check standard must be within 98-102% of its theoretical value.

    • Calculation: Determine the concentration of the sample using the linear regression equation from the calibration curve. Calculate purity using the area percent method, correcting for relative response factors if known.

Protocol: Confirmatory Analysis by GC-MS

This method is designed for identity confirmation and the detection of volatile or semi-volatile impurities.

cluster_prep 1. Preparation & Derivatization cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Review prep Prepare Standard & Sample Solutions (e.g., 1 mg/mL in Acetonitrile) dry Aliquot & Evaporate to Dryness (Under Nitrogen Stream) prep->dry derivatize Derivatization: Add Derivatizing Agent (e.g., PFPA). Heat (e.g., 70°C for 20 min). dry->derivatize reconstitute Evaporate agent & Reconstitute in appropriate solvent (e.g., Ethyl Acetate). derivatize->reconstitute setup GC-MS System Setup (Column, Temp Program, MS Parameters) reconstitute->setup inject Inject Derivatized Standard & Sample setup->inject rt_match Confirm Retention Time Match (Sample vs. Standard) inject->rt_match ms_match Confirm Mass Spectrum Match (Sample vs. Standard/Library) rt_match->ms_match impurity Identify Impurity Peaks by Mass Spectral Interpretation ms_match->impurity

Workflow for confirmatory GC-MS analysis.

Step-by-Step Methodology:

  • Materials & Reagents:

    • Reference Standard: 3-Amino-1-phenylpropan-1-one HCl (Analytical Standard or RM).

    • GC Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film).

    • Derivatizing Agent: Pentafluoropropionic anhydride (PFPA).

    • Solvents: Acetonitrile, Ethyl Acetate (anhydrous).

  • Standard and Sample Derivatization:

    • Prepare 1 mg/mL solutions of the standard and sample in acetonitrile.

    • In a GC vial, place a 100 µL aliquot of the solution.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

    • Add 50 µL of ethyl acetate and 50 µL of PFPA to the dry residue.

    • Cap the vial tightly and heat at 70 °C for 20 minutes.

    • Cool to room temperature. Evaporate the excess reagent and solvent under nitrogen.

    • Reconstitute the derivatized residue in 200 µL of ethyl acetate for injection.

  • Instrumental Conditions:

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1).

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial Temp: 80 °C, hold for 1 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 min.

    • MS Parameters:

      • Transfer Line Temp: 280 °C.

      • Ion Source Temp: 230 °C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: 40-500 m/z.

  • Data Analysis:

    • Confirmation of Identity: The sample is confirmed as 3-Amino-1-phenylpropan-1-one if its derivatized peak has the same retention time (±0.1 min) and the same mass fragmentation pattern as the derivatized reference standard.

    • Impurity Profiling: Analyze other peaks in the chromatogram. The mass spectra can be compared to libraries (e.g., NIST) or interpreted to hypothesize the structures of synthesis byproducts or degradants.

Conclusion: An Orthogonal Approach for Maximum Confidence

For comprehensive analysis of 3-Amino-1-phenylpropan-1-one, a multi-faceted strategy is superior. The selection of a reference standard must be a deliberate choice based on the analytical requirements, with CRMs reserved for applications demanding the highest accuracy. An orthogonal approach, combining the quantitative power of HPLC with the confirmatory specificity of GC-MS, provides a robust and defensible analytical package. This ensures that researchers, scientists, and drug development professionals can have the utmost confidence in the quality and integrity of their materials, from early discovery through to final product manufacturing.

References

  • 3-Amino-1-phenylpropan-1-one Hydrochloride. LGC Standards. [URL: https://www.lgcstandards.com/US/en/3-Amino-1-phenylpropan-1-one-Hydrochloride/p/TRC-A628070]
  • Cathinones Reference Materials. LGC Standards. [URL: https://www.lgcstandards.
  • Cathinone Analytical Standards Panel. Cayman Chemical. [URL: https://www.caymanchem.
  • Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species. PubMed, National Library of Medicine. [URL: https://pubmed.ncbi.nlm.nih.gov/16649588/]
  • Drug reference materials. Cambridge Bioscience. [URL: https://www.bioscience.co.
  • Controlled Substances & Illicit Drug Standards. MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/products/analytical-chemistry/certified-reference-materials/controlled-substances-illicit-drugs]
  • Synthetic Cathinones Reference Standards. Thomas Scientific. [URL: https://www.thomassci.
  • 1-Phenyl-3-(phenylamino)propan-1-one. PubChem, National Library of Medicine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-Phenyl-3-phenylamino_propan-1-one]
  • A general screening and confirmation approach to the analysis of designer tryptamines and phenethylamines in blood and urine using GC-EI-MS and HPLC-electrospray-MS. PubMed, National Library of Medicine. [URL: https://pubmed.ncbi.nlm.nih.gov/15516287/]
  • Diaryliodonium Salts as Efficient Lewis Acid Catalysts for Direct Three Component Mannich Reactions. The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ra/c6ra08018g]
  • 3-Amino-1-phenylpropan-1-one hydrochloride. BLD Pharm. [URL: https://www.bldpharm.com/products/7495-58-1.html]
  • 3-amino-1-phenylpropan-1-ol. MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/sial_730691]
  • 1-Propanone, 3-amino-1-phenyl-. PubChem, National Library of Medicine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/408565]
  • 3-Amino-1-phenylpropan-1-one hydrochloride. MySkinRecipes. [URL: https://www.myskinrecipes.com/shop/th/reagents/138998-3-amino-1-phenylpropan-1-one-hydrochloride]
  • Analytical method validation: A brief review. Journal of Pharmaceutical Research & Reports. [URL: https://www.sryahwapublications.com/journal-of-pharmaceutical-research-reports/pdf/v3-i3/1.pdf]
  • A fast high performance liquid chromatographic (HPLC) analysis of amino acid phenylketonuria disorder in dried blood spots and serum samples, employing C18 monolithic silica columns and photo diode array detection. Analytical Methods, Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ay/c5ay01416d]
  • 3-Amino-1-phenylpropan-1-ol. PubChem, National Library of Medicine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/121548]
  • 3-Methylamino-3-phenylpropan-1-ol. ResearchGate. [URL: https://www.researchgate.net/publication/231179507_3-Methylamino-3-phenylpropan-1-ol]
  • A Comparative Guide to the Synthetic Routes of (R)-3-(methylamino)-1-phenylpropan-1-ol. Benchchem. [URL: https://www.benchchem.com/product/bcp166164/technical-documents/a-comparative-guide-to-the-synthetic-routes-of-r-3-methylamino-1-phenylpropan-1-ol]
  • Validation of analytical methods - Strategies & importance. ResearchGate. [URL: https://www.researchgate.
  • Validation of Analytical Methods: A Review. Gavin Publishers. [URL: https://www.gavinpublishers.com/assets/articles/1516358356_IJCST-112.pdf]
  • Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. MDPI. [URL: https://www.mdpi.com/2073-4344/11/8/756]
  • Fig. S7. 1 H-NMR for 3-amino-N-phenylpropanamide. ResearchGate. [URL: https://www.researchgate.net/figure/Fig-S7-1-H-NMR-for-3-amino-N-phenylpropanamide_fig7_329977843]
  • A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same. Google Patents. [URL: https://patents.google.
  • Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. Google Patents. [URL: https://patents.google.
  • Analysis of Amino Acids by HPLC. Agilent Technologies. [URL: https://www.agilent.com/cs/library/slidepresentation/Public/Analysis%20of%20Amino%20Acids%20by%20HPLC.pdf]
  • (R)-3-Amino-1-phenylpropan-1-ol hydrochloride. BLDpharm. [URL: https://www.bldpharm.com/products/200621-69-8.html]
  • Quality Control in GC–MS Analysis of Amino Acids. LCGC International. [URL: https://www.chromatographyonline.com/view/quality-control-in-gc-ms-analysis-of-amino-acids]
  • Analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences Review and Research. [URL: https://globalresearchonline.net/journalcontents/v47-2/24.pdf]
  • GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. Studia Universitatis Babes-Bolyai, Chemia. [URL: https://www.chem.ubbcluj.ro/studia/pdfs/2009_4/24_Culea.pdf]
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. MilliporeSigma. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/334/960.pdf]
  • 3-Amino-1-phenyl-propan-1-ol. Chemsrc. [URL: https://www.chemsrc.com/en/cas/5053-63-4_1085075.html]
  • 3-Phenyl-1-propanol(122-97-4) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/122-97-4_1HNMR.htm]

Sources

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